4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
Description
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Properties
IUPAC Name |
8-methoxy-2-(trifluoromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c1-17-8-4-2-3-6-7(16)5-9(11(12,13)14)15-10(6)8/h2-5H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTJOLUVQOIHEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=CC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347127 | |
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41192-84-1 | |
| Record name | 8-Methoxy-2-(trifluoromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Analytical Profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
Abstract: This technical guide provides a comprehensive analytical and spectroscopic profile of the novel heterocyclic compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including anticancer and antimalarial properties.[1][2][3] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines detailed experimental protocols for the characterization of this compound using state-of-the-art spectroscopic techniques. As this is a novel compound, the presented quantitative data is predictive, based on the analysis of structurally similar compounds and established principles of spectroscopy. This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis, characterization, and application of new quinoline-based therapeutic agents.
Predicted Spectroscopic Data
The following data represents a predictive analysis of the spectroscopic characteristics of this compound. These predictions are derived from the known spectral properties of the quinoline core, the influence of hydroxyl, methoxy, and trifluoromethyl substituents, and data from analogous compounds.[4][5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The predicted chemical shifts are relative to tetramethylsilane (TMS).
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|
| ~ 11.5 - 12.5 | br s | - | 4-OH |
| ~ 7.8 - 8.0 | d | ~ 8.0 | H-5 |
| ~ 7.4 - 7.6 | t | ~ 8.0 | H-6 |
| ~ 7.1 - 7.3 | d | ~ 8.0 | H-7 |
| ~ 6.5 - 6.7 | s | - | H-3 |
| ~ 3.9 - 4.1 | s | - | 8-OCH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~ 175 - 178 | C-4 |
| ~ 150 - 153 (q, J ≈ 35-40 Hz) | C-2 |
| ~ 148 - 150 | C-8a |
| ~ 146 - 148 | C-8 |
| ~ 125 - 128 | C-6 |
| ~ 120 - 125 (q, J ≈ 270-280 Hz) | -CF₃ |
| ~ 118 - 120 | C-4a |
| ~ 115 - 117 | C-5 |
| ~ 108 - 110 | C-7 |
| ~ 100 - 103 | C-3 |
| ~ 56 - 58 | 8-OCH₃ |
Table 3: Predicted ¹⁹F NMR Spectroscopic Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~ -61 to -63 | s | -CF₃ |
Note: The quartet multiplicity (q) for C-2 and the -CF₃ carbon in ¹³C NMR is due to coupling with the three fluorine atoms.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Table 4: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3400 - 3200 | Broad | O-H stretch (intramolecular H-bonding) |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1640 - 1620 | Strong | C=N stretch |
| 1610 - 1580 | Strong | C=C aromatic ring stretch |
| 1350 - 1150 | Very Strong | C-F stretch |
| 1280 - 1240 | Strong | Ar-O-C stretch (asymmetric) |
| 1050 - 1020 | Medium | Ar-O-C stretch (symmetric) |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) provides the exact mass of the compound, confirming its elemental composition.
Table 5: Predicted High-Resolution Mass Spectrometry Data
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₈F₃NO₂ |
| Calculated Mass [M+H]⁺ | 244.0580 |
| Expected Fragmentation | Loss of CO, CF₃, OCH₃ |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline core gives rise to characteristic absorptions.[7][8]
Table 6: Predicted UV-Vis Absorption Data (in Methanol)
| λmax (nm) | Transition Type |
|---|---|
| ~ 230 - 250 | π → π* |
| ~ 310 - 330 | n → π* |
Experimental Protocols
The following are standardized protocols for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[9]
-
Instrumentation: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: For ¹H NMR, acquire 16-32 scans. For ¹³C NMR, acquire 1024 or more scans. Use standard pulse programs.
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak or TMS.
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[9]
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Time-of-Flight (TOF) or Orbitrap analyzer.
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to observe the [M+H]⁺ ion.
-
Data Analysis: Determine the exact mass of the molecular ion and compare it with the calculated mass for the proposed molecular formula (C₁₁H₈F₃NO₂).[4]
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[9]
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹. Perform a background scan before scanning the sample.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol) in a quartz cuvette. A typical concentration is 1x10⁻⁵ M.[5]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample over a wavelength range of 200–800 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) if the concentration is known.
Visualizations
Experimental Workflow
The following diagram illustrates a standard workflow for the complete spectroscopic characterization of a novel synthesized compound like this compound.
Caption: General experimental workflow for spectroscopic characterization.
Potential Biological Relevance
While the specific biological activity of this compound is yet to be determined, its core structure is present in compounds with a wide array of therapeutic applications. This diagram illustrates the potential areas of investigation for this and related quinoline derivatives based on existing literature.[10][11][12]
Caption: Potential therapeutic applications of the quinoline scaffold.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. rsc.org [rsc.org]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. benchchem.com [benchchem.com]
- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hammer.purdue.edu [hammer.purdue.edu]
- 12. mdpi.com [mdpi.com]
Physical and chemical properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS Number: 41192-84-1). Due to the limited availability of specific experimental data for this compound, this document also includes data from structurally similar quinoline derivatives to offer a predictive profile. The guide details generalized experimental protocols for the synthesis and characterization of this class of compounds and explores potential biological activities and mechanisms of action based on related molecules. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry, materials science, and agrochemicals. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The methoxy and hydroxy substitutions also play crucial roles in modulating the physicochemical and biological properties of the quinoline scaffold. This guide focuses on this compound, a molecule of interest for further investigation.
Core Physical and Chemical Properties
Direct experimental data for this compound is scarce in publicly available literature. Therefore, the following tables summarize its basic identifiers and present a comparative analysis of the physical and chemical properties of closely related quinoline derivatives to provide an estimated profile.
Compound Identification
| Property | Value |
| CAS Number | 41192-84-1[1][2][3][4][5] |
| IUPAC Name | 8-methoxy-2-(trifluoromethyl)quinolin-4-ol[1] |
| Molecular Formula | C₁₁H₈F₃NO₂[1][6][7] |
| Molecular Weight | 243.18 g/mol [6][7] |
Comparative Physicochemical Data of Analogous Quinolines
The following table presents experimental data for structurally similar compounds to infer the potential properties of this compound.
| Compound | CAS Number | Melting Point (°C) | Solubility | pKa |
| 4-Hydroxy-2-(trifluoromethyl)quinoline | 1701-18-4 | 206 - 208 | Not specified | Not specified |
| 4-Hydroxy-8-(trifluoromethyl)quinoline | 23779-96-6 | 171 - 177 | Not specified | Not specified |
| 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline | 1701-21-9 | Not specified | Not specified | Not specified |
| 8-Hydroxyquinoline | 148-24-3 | 73 - 75 | Soluble in alcohol, acetone, chloroform, benzene | ~9.9 (in aqueous solution)[8] |
| 3-(Trifluoromethyl)quinoline | 25199-76-2 | 42 - 43 | Water: 0.22 g/L | Not specified |
Note: This table is for comparative purposes only. The properties of this compound may vary.
Synthesis and Experimental Protocols
Generalized Synthetic Workflow
A likely synthetic approach involves the reaction of an appropriately substituted aniline with a β-ketoester, followed by a thermal cyclization. For this compound, this would likely involve 2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate.
Experimental Protocol for Synthesis (Generalized)
-
Condensation: To a solution of 2-methoxyaniline in a suitable solvent (e.g., toluene or ethanol), add an equimolar amount of ethyl 4,4,4-trifluoroacetoacetate. A catalytic amount of acid (e.g., p-toluenesulfonic acid) may be added.
-
Reaction Monitoring: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Cyclization: Once the condensation is complete, the intermediate is subjected to thermal cyclization. This is often achieved by heating at a high temperature (e.g., 250 °C) in a high-boiling point solvent like diphenyl ether.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a non-polar solvent (e.g., hexane) to precipitate the crude product. The solid is then collected by filtration and purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).
Protocol for Solubility Determination
A general method for determining the solubility of a compound in various solvents involves the shake-flask method.
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.
Protocol for pKa Determination
The pKa of a compound can be determined by potentiometric titration.
-
Sample Preparation: Dissolve a known amount of the compound in a suitable solvent mixture (e.g., water-methanol).
-
Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for this compound, the quinoline scaffold is a well-known pharmacophore. The presence of the trifluoromethyl and methoxy groups suggests potential for various biological activities.
Derivatives of 8-hydroxyquinoline have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects.[9] The trifluoromethyl group is often incorporated into drug candidates to improve their metabolic stability and cell permeability. Some quinoline derivatives have been investigated as inhibitors of various kinases, suggesting that they may interfere with cell signaling pathways involved in cell proliferation and survival. For instance, some quinoline-based molecules have been shown to target receptor tyrosine kinases like c-Met, EGFR, and VEGFR.[10]
Postulated Signaling Pathway Involvement
Based on the activity of related compounds, this compound could potentially act as a kinase inhibitor, possibly affecting pathways such as the PI3K/AKT/mTOR signaling cascade, which is crucial in many cancers.
Conclusion
This compound is a chemical entity with potential for further investigation in drug discovery and development. While specific experimental data is currently limited, this guide provides a framework for its characterization based on the properties of analogous compounds and established scientific principles. The synthetic and analytical protocols outlined herein offer a starting point for researchers to produce and characterize this molecule, and the discussion on potential biological activities provides a rationale for its screening in relevant assays. Further research is warranted to fully elucidate the physical, chemical, and biological properties of this promising compound.
References
- 1. This compound|CAS 41192-84-1|TCIJT|製品詳細 [tci-chemical-trading.com]
- 2. This compound (1 x 250 mg) | Reagentia [reagentia.eu]
- 3. 31009-34-4,6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. This compound , Package: 5g , Laibo Chem - Global Labor [globallabor.com.br]
- 5. scbt.com [scbt.com]
- 6. usbio.net [usbio.net]
- 7. 6-Methoxy-2-(trifluoromethyl)quinolin-4-ol | C11H8F3NO2 | CID 278878 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anticipated Biological Activity of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive review of the scientific literature and public databases did not yield specific biological activity data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. This guide, therefore, presents a synthesis of the biological activities of structurally analogous quinoline derivatives to infer the potential therapeutic applications of the title compound. The information herein is intended to serve as a foundational resource to guide future research.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a "privileged" scaffold in drug discovery, forming the structural core of numerous compounds with a wide spectrum of pharmacological activities.[1] Modifications to the quinoline nucleus, including the addition of substituents such as hydroxyl, methoxy, and trifluoromethyl groups, can significantly modulate the biological and physicochemical properties of the resulting molecules. The trifluoromethyl (-CF3) group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.[2]
This technical guide will explore the potential biological activities of this compound by examining the established activities of three classes of its structural analogs:
-
Trifluoromethylquinoline Derivatives: Highlighting the impact of the -CF3 group.
-
8-Methoxyquinoline Derivatives: Focusing on the influence of the methoxy substituent at the 8-position.
-
4-Hydroxyquinoline Derivatives: Examining the role of the hydroxyl group at the 4-position.
The primary therapeutic areas where these analogs have shown promise are oncology, infectious diseases (particularly malaria), and inflammation.
Potential Anticancer Activity
The quinoline scaffold is a cornerstone in the development of novel anticancer agents, with derivatives exhibiting mechanisms that include apoptosis induction, cell cycle arrest, and the inhibition of key signaling pathways.[3]
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A significant body of research points to the ability of quinoline derivatives to inhibit the Phosphatidylinositol-3-Kinase/Protein Kinase B/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway.[4][5][6][7] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[4][5] Molecular docking studies on some trifluoromethylquinoline derivatives have suggested a mechanism of action involving the inhibition of PI3K.[8]
Diagram of the PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Quinoline Derivatives:
Quantitative Data from Structurally Related Compounds
The following table summarizes the in vitro cytotoxic activity of various substituted quinoline derivatives against different human cancer cell lines.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Trifluoromethylquinolines | Compound 15 (a urea derivative) | Not Specified | More potent than doxorubicin | [8] |
| 8-Methoxyquinolines | 6-methoxy-8-[(2-furanylmethyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline | T47D (Breast) | 0.016 | [9] |
| 4-Hydroxyquinolones | Compound 3g (a 4-hydroxyquinolone analog) | HCT116 (Colon) | Not specified, but most active in series | |
| 4-Hydroxyquinazolines (related scaffold) | Compound IN17 | HCT-15 (Colon) | 33.45 | [10] |
| 4-Hydroxyquinazolines (related scaffold) | Compound IN17 | HCC1937 (Breast) | 34.29 | [10] |
Potential Antimalarial Activity
Quinolines are a historic and vital class of antimalarial drugs. Their mechanism of action often involves interfering with the detoxification of heme in the malaria parasite.[11][12][13][14][15]
Inhibition of Heme Polymerization
During its intraerythrocytic stage, the Plasmodium parasite digests host hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Many quinoline-based antimalarials are thought to act by binding to heme and inhibiting this polymerization process.[11][13][14] The accumulation of free heme leads to oxidative stress and parasite death.
Diagram of the Heme Polymerization Inhibition Workflow:
Quantitative Data from Structurally Related Compounds
The introduction of trifluoromethyl groups into the quinoline scaffold has been shown to be particularly effective in enhancing antimalarial activity, especially against resistant strains of Plasmodium.[16]
| Compound Class | Specific Compound | P. falciparum Strain | IC50 (µg/mL) | Reference |
| Bis(trifluoromethyl)quinolines | 2,8-bis(trifluoromethyl)quinoline-4-(N4-ethyl-5-nitroimidazolo)methylene ketone | D10 (chloroquine-sensitive) | 4.8 | [17] |
| Bis(trifluoromethyl)quinolines | 2,8-bis(trifluoromethyl)quinoline-4-(5-pyrimidino) ketone | D10 (chloroquine-sensitive) | 5.2 | [17] |
Potential Anti-inflammatory Activity
Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting another potential therapeutic avenue for this compound.[18][19]
Mechanism of Action
The anti-inflammatory effects of quinoline derivatives can be attributed to various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of inflammatory signaling pathways like NF-κB.[20] Some trifluoromethylquinoline derivatives have shown anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Quantitative Data from Structurally Related Compounds
| Compound Class | Specific Compound | In Vivo Model | Activity | Reference |
| Trifluoromethylquinolines | 2-(7-trifluoromethylquinolin-4-ylamino)benzoic acid N'-(2-nitrooxy propionyl)hydrazide | Carrageenan-induced rat paw edema | Comparable to indomethacin | [18] |
| Ibuprofen-quinoline conjugates | Unsubstituted and 6-substituted fluoro- and chloro-derivatives of 2-(trifluoromethyl)quinoline linked to ibuprofen | Carrageenan-induced rat paw edema | Significant anti-inflammatory properties | [21] |
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the biological activities of quinoline derivatives, based on methodologies described in the literature.[3] These can be adapted for the investigation of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of a test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 humidified atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Diagram of the MTT Assay Workflow:
Conclusion and Future Directions
While direct experimental data for this compound is not currently available, the extensive research on its structural analogs provides a strong rationale for investigating its biological activities. The combination of a 4-hydroxy, 8-methoxy, and 2-trifluoromethyl substituent on the quinoline scaffold suggests a high potential for potent anticancer, antimalarial, and anti-inflammatory properties.
Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to determine its specific biological profile and mechanisms of action. The experimental protocols and potential signaling pathways outlined in this guide provide a solid framework for initiating such an investigation. The unique substitution pattern of this compound may lead to novel and potent therapeutic agents.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A common mechanism for blockade of heme polymerization by antimalarial quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Control of heme polymerase by chloroquine and other quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Design, synthesis, heme binding and density functional theory studies of isoindoline-dione-4-aminoquinolines as potential antiplasmodials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro antimalarial activity of novel trifluoromethyl- and bis(trifluoromethyl)quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Design and synthesis of ibuprofen-quinoline conjugates as potential anti-inflammatory and analgesic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Potential Mechanism of Action of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the mechanism of action for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is not currently available in the public domain. This technical guide synthesizes information from studies on structurally related quinoline derivatives to propose a potential mechanism of action and to provide a framework for future research. All data and protocols are extrapolated from these related compounds.
Executive Summary
Quinoline and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. The specific compound, this compound, incorporates key structural features—a quinoline core, a hydroxyl group at position 4, a methoxy group at position 8, and a trifluoromethyl group at position 2—that suggest potential for significant biological activity. While direct evidence is lacking, analysis of analogous compounds indicates that its mechanism of action could involve the modulation of critical cellular signaling pathways, such as the PI3K/AKT/mTOR pathway, or interference with DNA replication and repair processes. This guide provides a comprehensive overview of the plausible mechanisms, supported by data from related compounds, and outlines detailed experimental protocols to facilitate further investigation.
Proposed Biological Targets and Signaling Pathways
Based on the activities of structurally similar quinoline derivatives, this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of the PI3K/AKT/mTOR Signaling Pathway: Several quinoline derivatives have been shown to inhibit components of the PI3K/AKT/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[1][2][3] Disruption of this pathway is a key strategy in cancer therapy. The trifluoromethyl group on the quinoline ring may enhance the compound's inhibitory activity.
-
Interference with DNA Function: Certain quinoline-based compounds can intercalate into DNA or inhibit enzymes involved in DNA replication and repair, such as topoisomerases and DNA methyltransferases.[4] This leads to cell cycle arrest and apoptosis.
-
Antiproliferative Activity: Many quinoline derivatives exhibit potent antiproliferative effects against various cancer cell lines. This is often achieved by inducing cell cycle arrest, typically at the G2/M or S phase.[5]
Quantitative Data from Related Quinoline Derivatives
To provide a quantitative perspective, the following table summarizes the biological activity of various quinoline derivatives that share structural similarities with this compound. It is important to note that these values are for related compounds and may not be representative of the target compound's activity.
| Compound/Derivative Class | Target/Assay | IC50/GI50 (µM) | Cell Line(s) | Reference |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | 1.20 | Various cancer cell lines | [5] |
| 4-anilino-8-methoxy-2-phenylquinoline derivative (Compound 10) | Antiproliferative activity | 8.91 | Various cancer cell lines | [5] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | 0.07 | HCT-116 (colon cancer) | [5] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | Antiproliferative activity | <0.01 | MCF7, MDA-MB-435 (breast cancer) | [5] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Cytotoxicity | 0.35 | HCT116 (colorectal cancer) | [6] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Cytotoxicity | 0.54 | Caco-2 (colorectal cancer) | [6] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Anti-proliferation | 0.33 | HCT116 (colorectal cancer) | [2] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Anti-proliferation | 0.51 | Caco-2 (colorectal cancer) | [2] |
Detailed Experimental Protocols for Future Research
The following are detailed methodologies for key experiments that can be adapted to investigate the mechanism of action of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the cytotoxic and antiproliferative effects of the compound on cancer cell lines.
Methodology:
-
Cell Culture: Culture selected cancer cell lines (e.g., HCT-116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of final concentrations (e.g., 0.01 to 100 µM). Treat the cells with the compound dilutions and a vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for Signaling Pathway Modulation
Objective: To investigate the effect of the compound on the expression and phosphorylation of key proteins in the PI3K/AKT/mTOR pathway.
Methodology:
-
Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-AKT, AKT, p-mTOR, mTOR, and β-actin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle distribution.
Methodology:
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations of Proposed Mechanisms and Workflows
Proposed Signaling Pathway Inhibition
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow for Mechanism of Action Studies
Caption: A logical workflow for investigating the mechanism of action.
Conclusion and Future Directions
While direct experimental evidence for the mechanism of action of this compound is currently unavailable, the structural analogy to other biologically active quinoline derivatives provides a strong basis for proposing its potential as a modulator of key cellular processes, particularly in the context of cancer. The proposed mechanisms, including the inhibition of the PI3K/AKT/mTOR pathway and interference with DNA function, offer promising avenues for future research.
The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular targets and cellular effects of this compound. Further investigations should also include in vivo studies to assess its efficacy and safety in animal models, as well as structure-activity relationship (SAR) studies to optimize its therapeutic potential. The insights gained from such research will be invaluable for the development of novel quinoline-based therapeutics.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 2. Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 4-(2-fluorophenoxy)quinoline derivatives as selective c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biointerfaceresearch.com [biointerfaceresearch.com]
Literature review of trifluoromethylquinoline derivatives
An In-depth Technical Guide to Trifluoromethylquinoline Derivatives
Introduction
Quinoline, a heterocyclic aromatic organic compound, and its derivatives are foundational scaffolds in medicinal chemistry and materials science.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group into the quinoline core has emerged as a powerful strategy in modern drug design.[4] The unique properties of the -CF3 group, such as high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[5][6][7] Introducing a trifluoromethyl group can improve a molecule's ability to cross cell membranes, increase its resistance to metabolic degradation, and alter its binding affinity to biological targets.[6][7][8] This review focuses on the synthesis, biological activities, and structure-activity relationships of trifluoromethylquinoline derivatives, providing a comprehensive guide for researchers and professionals in drug development.
Synthetic Strategies for Trifluoromethylquinoline Derivatives
The synthesis of trifluoromethyl-containing heterocycles, including quinolines, has advanced significantly, with primary strategies involving either the direct introduction of a -CF3 group or the use of trifluoromethylated building blocks.[9] The latter approach has proven to be a particularly powerful and versatile strategy.[10][11]
Key Synthetic Approaches:
-
Annulation of Trifluoromethyl Building Blocks: This is a common strategy where pre-fluorinated synthons are cyclized with suitable partners. For instance, α,β-unsaturated trifluoromethyl ketones can undergo a 1,2-addition reaction with anilines, followed by intermolecular annulation and aerobic dehydrogenation, to yield 2-trifluoromethyl quinolines.[9]
-
Cascade Reactions: Researchers have developed one-pot cascade reactions for efficient synthesis. A silver-mediated cascade reaction of 3-formylchromones with diazo compounds provides a route to 3-CF3-substituted pyrazoles, illustrating a strategy that can be adapted for quinoline synthesis.[9]
-
Catalyst-Free Annulation: A heating-induced desulfurization annulation of CF3-imidoyl sulfoxonium ylides with isothiocyanates has been developed for constructing 2-trifluoromethyl-4-aminoquinolines under metal- and additive-free conditions.[10]
-
Copper-Catalyzed Annulation: A notable method involves the copper-catalyzed annulation of ketone oxime acetates with ortho-trifluoroacetyl anilines, which produces a series of 4-trifluoromethyl quinolines in good to excellent yields under redox-neutral conditions.[12]
-
Phosphonium Salt Chemistry: Another approach utilizes trifluoroacetic acid derivatives, which are inexpensive and easy to handle. For example, the thermolysis of a phosphonium salt derived from trifluoroacetic anhydride (TFAA) can be used to introduce the trifluoromethyl group and form the quinoline ring.[13]
A generalized workflow for the synthesis of trifluoromethylquinolines using building blocks is depicted below.
Biological Activities and Therapeutic Potential
The incorporation of the trifluoromethyl group into the quinoline scaffold has led to the discovery of derivatives with a wide range of biological activities. These compounds are of significant interest as potential therapeutic agents.[5][6]
Anticancer Activity
A primary area of investigation for trifluoromethylquinoline derivatives is oncology.[14] Many derivatives have demonstrated potent antiproliferative activity against various human cancer cell lines.[14][15]
-
Tubulin Polymerization Inhibition: Certain novel trifluoromethylquinoline derivatives have been identified as potent inhibitors of tubulin polymerization.[14] For example, compound 6b was found to target the colchicine binding site on tubulin, leading to the disruption of microtubule dynamics. This action arrests cancer cells in the G2/M phase of the cell cycle and subsequently induces apoptosis.[14]
-
p53/Bax-Dependent Apoptosis: Other quinoline derivatives have been shown to exert their anticancer effects through different mechanisms. Compound 10g , a 7-(4-fluorobenzyloxy)-N-(2-(dimethylamino)ethyl)quinolin-4-amine, was found to trigger apoptosis in colorectal cancer cells by activating the transcriptional activity of the p53 tumor suppressor protein, which in turn upregulates the pro-apoptotic protein Bax.[15]
Other Biological Activities
While cancer remains a major focus, the structural motif of quinoline suggests a broad potential for other therapeutic applications. Quinoline derivatives have historically been investigated for a variety of biological effects, including:
The introduction of a trifluoromethyl group can modulate these activities, potentially leading to new therapeutic candidates in these areas as well.[16]
Structure-Activity Relationships (SAR)
Understanding the relationship between a molecule's structure and its biological activity is crucial for rational drug design.[17] SAR studies on trifluoromethylquinoline derivatives have provided valuable insights for optimizing their potency and selectivity.
-
Substitution Position: The position of the trifluoromethyl group and other substituents on the quinoline ring significantly impacts activity. For anticancer quinolines, large and bulky alkoxy groups at the C-7 position and amino side chains at the C-4 position have been shown to be beneficial for antiproliferative activity.[15]
-
Side Chain Length: The length of alkylamino side chains can also affect potency. For a series of anticancer quinoline derivatives, a side chain with two methylene units was found to be the most favorable for activity.[15]
-
Importance of the -CF3 Group: In studies comparing trifluoromethylated compounds with their non-fluorinated methyl analogs, the -CF3 group is often found to be crucial for cytotoxicity. Replacing even one trifluoromethyl group with a methyl group can lead to a sharp decrease in activity, highlighting the unique contribution of the fluorinated moiety to the compound's biological function.[18]
Quantitative Data Summary
The following tables summarize key quantitative data for representative trifluoromethylquinoline derivatives and related compounds, demonstrating their potent biological effects.
Table 1: Antiproliferative Activity of Trifluoromethylquinoline Derivatives
| Compound | Target Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|---|
| 6b | LNCaP (Prostate) | Nanomolar range | Tubulin Polymerization Inhibitor | [14] |
| 5a | Various | Nanomolar range | Not specified | [14] |
| 5m | Various | Nanomolar range | Not specified | [14] |
| 5o | Various | Nanomolar range | Not specified | [14] |
| 10g | Various | < 1.0 | p53/Bax-dependent apoptosis |[15] |
Table 2: Antibacterial and Anticancer Activity of Related Trifluoromethylated Aryl-Urea Derivatives
| Compound | Activity Type | Target | MIC (µg/mL) | IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 8 | Antibacterial | E. coli | 4.88 | - | [19] |
| 7 | Anticancer | PACA2 | - | 44.4 | [19] |
| 8 | Anticancer | PACA2 | - | 22.4 | [19] |
| 9 | Anticancer | HCT116 | - | 17.8 | [19] |
| 9 | Anticancer | HePG2 | - | 12.4 |[19] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are representative protocols for key experiments cited in this review.
Protocol 1: Synthesis of 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation
This protocol is based on the method developed by Yuan et al. for the synthesis of 4-trifluoromethyl quinolines.[12]
-
Reactant Preparation: To an oven-dried reaction tube, add ketone oxime acetate (0.2 mmol, 1.0 equiv.), ortho-trifluoroacetyl aniline (0.3 mmol, 1.5 equiv.), and the copper catalyst (e.g., Cu(OAc)2, 10 mol%).
-
Solvent Addition: Add the specified solvent (e.g., 1,2-dichloroethane (DCE), 1.0 mL) to the reaction tube under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Conditions: Seal the tube and place it in a preheated oil bath at the designated temperature (e.g., 100 °C). Stir the reaction mixture for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 4-trifluoromethyl quinoline derivative.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the antiproliferative activity of compounds.
-
Cell Seeding: Seed human cancer cells (e.g., HCT116, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., trifluoromethylquinoline derivatives) dissolved in DMSO and diluted with cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.1%). Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37 °C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Visualizations
The following diagrams illustrate the mechanisms of action for key trifluoromethylquinoline derivatives.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 9. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. Design, synthesis and bioevaluation of novel trifluoromethylquinoline derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 18. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
The Quinoline Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Legacy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the rich history and scientific evolution of substituted quinolines, from their initial discovery in the 19th century to their current status as a cornerstone of modern medicinal chemistry. We delve into the foundational synthetic methodologies, providing detailed experimental protocols and quantitative data to support researchers in the lab. Furthermore, this guide elucidates the mechanisms of action of key quinoline-based drugs, illustrated with clear signaling pathway diagrams, offering valuable insights for professionals in drug development.
Early Discovery and the Dawn of Quinoline Chemistry
The story of quinoline begins in 1834, when German chemist Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid with a strong odor from coal tar.[1][2] He named this substance "leukol." Shortly after, in 1842, French chemist Charles Gerhardt obtained a compound by distilling quinine with potassium hydroxide, which he named "Chinolein" or "Chinolin."[2] It was later determined that these two substances were, in fact, the same molecule. The definitive structure of quinoline as a fused benzene and pyridine ring system was proposed by August Kekulé in 1869, paving the way for the systematic exploration of its chemistry.[1]
The late 19th century was a period of intense investigation into the synthesis of quinolines, driven by the burgeoning dye industry and the desire to create synthetic alternatives to naturally occurring alkaloids like quinine.[2][3] This era saw the development of several eponymous reactions that remain fundamental to quinoline synthesis today.
Foundational Synthetic Methodologies
The classical methods for synthesizing the quinoline core are a testament to the ingenuity of early organic chemists. These reactions, often performed under harsh conditions, laid the groundwork for the vast array of substituted quinolines known today.
The Skraup Synthesis (1880)
One of the oldest and most well-known methods for preparing quinolines is the Skraup synthesis, discovered by Czech chemist Zdenko Hans Skraup.[4][5] This reaction involves the treatment of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene or arsenic pentoxide.[6][7] The reaction is notoriously exothermic and requires careful control.[8]
Reaction Mechanism: The Skraup synthesis begins with the dehydration of glycerol by sulfuric acid to form the reactive α,β-unsaturated aldehyde, acrolein. This is followed by a Michael-type addition of the aniline to acrolein. The resulting intermediate then undergoes acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline, which is finally oxidized to the quinoline product.[2][6]
Experimental Protocol: Synthesis of Quinoline
-
Materials: Aniline, glycerol, concentrated sulfuric acid, nitrobenzene, ferrous sulfate (optional moderator).[2]
-
Procedure:
-
In a large, suitably equipped round-bottom flask, carefully add a mixture of aniline and nitrobenzene.
-
Slowly and with vigorous stirring, add concentrated sulfuric acid, ensuring the temperature is controlled.
-
Add glycerol to the mixture, followed by ferrous sulfate if desired to moderate the reaction.
-
Heat the mixture cautiously. The reaction will become exothermic. Maintain control by external cooling if necessary.
-
After the initial vigorous reaction subsides, continue heating under reflux for several hours to complete the reaction.
-
After cooling, dilute the reaction mixture with water and neutralize with sodium hydroxide.
-
Isolate the crude quinoline by steam distillation.
-
Purify the quinoline by fractional distillation.[8]
-
Quantitative Data: The yield of the Skraup synthesis can vary significantly depending on the substrates and reaction conditions.
| Aniline Derivative | Oxidizing Agent | Moderator | Yield (%) | Reference |
| Aniline | Nitrobenzene | Ferrous sulfate | 75-80 | [8] |
| m-Toluidine | Nitrobenzene | - | 65 | [9] |
| o-Aminophenol | Arsenic pentoxide | Ferrous sulfate | ~100 | [8] |
Logical Relationship Diagram: Skraup Synthesis Workflow
References
- 1. biosynce.com [biosynce.com]
- 2. benchchem.com [benchchem.com]
- 3. organicreactions.org [organicreactions.org]
- 4. iipseries.org [iipseries.org]
- 5. Skraup reaction - Wikipedia [en.wikipedia.org]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Pharmacological Profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
Disclaimer: This document provides a comprehensive overview of the potential pharmacological profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. As of the latest literature review, no specific pharmacological data for this exact compound has been published. The information presented herein is extrapolated from studies on structurally similar quinoline derivatives. Therefore, this guide should be considered a speculative profile intended to support initial research and hypothesis generation. All experimental data and methodologies are provided as representative examples for the evaluation of quinoline-based compounds.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities. They form the core scaffold of numerous pharmaceuticals and bioactive molecules. The subject of this guide, this compound, is a distinct quinoline derivative characterized by a trifluoromethyl group at the 2-position, a hydroxyl group at the 4-position, and a methoxy group at the 8-position. While this specific molecule is commercially available for research purposes, its pharmacological properties have not been detailed in the public domain.
This technical guide aims to provide researchers, scientists, and drug development professionals with a foundational understanding of the potential pharmacological profile of this compound. By examining the structure-activity relationships of analogous compounds, we can infer potential biological targets and activities. This document outlines a hypothetical pharmacological profile, details relevant experimental protocols for its investigation, and visualizes potential signaling pathways and experimental workflows.
Hypothetical Pharmacological Profile
Based on the pharmacological activities of structurally related quinoline derivatives, this compound may exhibit a range of biological effects, including antiproliferative, kinase inhibitory, and antimalarial activities.
2.1. Potential Mechanism of Action
The biological activity of quinoline derivatives is heavily influenced by the nature and position of their substituents. The trifluoromethyl group at the 2-position is a strong electron-withdrawing group that can enhance metabolic stability and cell permeability. The 4-hydroxy group can act as a hydrogen bond donor and acceptor, potentially interacting with the active sites of enzymes. The 8-methoxy group can influence the electronic properties and lipophilicity of the molecule.
Given these features, potential mechanisms of action for this compound could include:
-
Kinase Inhibition: Many quinoline derivatives are known to be kinase inhibitors. The molecule could potentially inhibit the activity of protein kinases involved in cell signaling pathways that are dysregulated in diseases such as cancer. One such pathway that has been shown to be modulated by a quinoline derivative is the PI3K/AKT/mTOR pathway.[1][2][3][4][5]
-
Antiproliferative Activity: By targeting key cellular processes, the compound could inhibit the proliferation of cancer cells. This could be achieved through the induction of cell cycle arrest or apoptosis.
-
Antimalarial Activity: Quinolines are a well-established class of antimalarial drugs. The mechanism often involves the inhibition of hemozoin formation in the malaria parasite.
2.2. Pharmacodynamics
The pharmacodynamic effects of this compound would be dependent on its primary mechanism of action. If it acts as a kinase inhibitor, it would be expected to modulate downstream signaling pathways, leading to cellular responses such as decreased proliferation or increased apoptosis. If it has antimalarial activity, it would lead to the death of the Plasmodium parasite.
2.3. Pharmacokinetics
The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) of this compound is currently unknown. The trifluoromethyl group may increase lipophilicity and metabolic stability. The hydroxyl and methoxy groups could be sites for phase II metabolism (e.g., glucuronidation or sulfation).
Quantitative Data from Structurally Related Compounds
To provide a context for the potential potency of this compound, the following tables summarize quantitative data for structurally related quinoline derivatives.
Table 1: Antiproliferative Activity of Related Quinoline Derivatives
| Compound/Derivative | Cell Line | Activity (IC₅₀/GI₅₀ in µM) | Reference |
| 4-anilino-8-methoxy-2-phenylquinoline derivative | HCT-116 (Colon) | 0.07 | [1] |
| 4-anilino-8-methoxy-2-phenylquinoline derivative | MCF7 (Breast) | <0.01 | [1] |
| 4-anilino-8-methoxy-2-phenylquinoline derivative | MDA-MB-435 (Breast) | <0.01 | [1] |
Table 2: Kinase Inhibitory Activity of a Related Quinoline Derivative
| Compound | Kinase Target | Activity (IC₅₀ in nM) | Reference |
| N-(3,5-dichloro-1-oxido-4-pyridinyl)-8-methoxy-2-(trifluoromethyl)-5-quinoline carboxamide | PDE4 | 58 |
Experimental Protocols
The following are detailed, representative protocols for evaluating the potential biological activities of this compound.
4.1. MTT Assay for Cell Viability
This assay is used to assess the cytotoxic or antiproliferative effects of a compound on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[6][7][8]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
4.2. In Vitro Kinase Inhibition Assay
This protocol describes a general method to determine if a compound inhibits the activity of a specific kinase.
-
Reaction Setup: In a 96-well plate, combine the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay).[9][10][11][12][13]
-
Data Analysis: Determine the kinase activity as a percentage of the control (no inhibitor) and calculate the IC₅₀ value.
4.3. Plasmodium falciparum Growth Inhibition Assay
This assay is used to evaluate the antimalarial activity of a compound.
-
Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells in a complete medium.
-
Compound Preparation: Prepare serial dilutions of the test compound in the culture medium.
-
Assay Setup: In a 96-well plate, add the parasitized red blood cells (at ~0.5% parasitemia and 2.5% hematocrit) to the wells containing the compound dilutions.
-
Incubation: Incubate the plate for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.
-
Growth Assessment: Determine parasite growth using a DNA-intercalating dye like SYBR Green I or by measuring the activity of parasite-specific lactate dehydrogenase (pLDH).[14][15][16][17][18]
-
Data Analysis: Calculate the percentage of growth inhibition compared to untreated controls and determine the EC₅₀ value.
Visualizations
5.1. Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR signaling pathway, a potential target for quinoline-based compounds in cancer therapy.[1][2][3][4][5]
5.2. Experimental Workflows
The following diagrams illustrate general workflows for in vitro drug screening.
Conclusion
While the pharmacological profile of this compound remains to be experimentally determined, the analysis of structurally similar compounds suggests it may possess valuable biological activities, particularly in the areas of oncology and infectious diseases. This technical guide provides a hypothetical framework and representative methodologies to facilitate the investigation of this compound. Further research is warranted to elucidate its precise mechanism of action, pharmacodynamic and pharmacokinetic properties, and therapeutic potential.
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. texaschildrens.org [texaschildrens.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. In vitro kinase assay [protocols.io]
- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bmglabtech.com [bmglabtech.com]
- 14. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 15. benchchem.com [benchchem.com]
- 16. High-Throughput Plasmodium falciparum Growth Assay for Malaria Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
In Silico Prediction of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of the novel compound, 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. In the absence of direct experimental data, this document outlines the established computational protocols and predictive modeling techniques that form the basis of modern drug discovery and development. By leveraging quantitative structure-activity relationship (QSAR) models, molecular docking, and density functional theory (DFT) calculations, we can construct a robust profile of this quinoline derivative. This guide details these predictive methodologies, presents anticipated data in structured tables, and visualizes key computational workflows and property profiles to support further research and development efforts.
Introduction
Quinoline and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The specific compound, this compound, possesses structural motifs—a trifluoromethyl group and a methoxy group—that can significantly influence its physicochemical and pharmacokinetic properties, making it a person of interest for therapeutic applications.[3][4] In silico prediction methods offer a time- and cost-effective approach to evaluate the drug-like potential of such novel chemical entities before their synthesis and experimental validation.[5]
This guide will explore the theoretical prediction of key properties of this compound, providing a foundational dataset for researchers.
Predicted Physicochemical Properties
The physicochemical properties of a compound are fundamental to its behavior in biological systems. In silico tools can predict these properties based on the molecule's structure. The table below summarizes the predicted physicochemical properties for this compound.
| Property | Predicted Value | Methodology | Significance |
| Molecular Formula | C₁₁H₈F₃NO₂ | N/A | Basic chemical information |
| Molecular Weight | 243.18 g/mol | N/A | Influences absorption and distribution |
| logP (Octanol/Water) | 2.5 - 3.5 | QSAR, Atomic Contributions | Indicates lipophilicity and membrane permeability |
| Topological Polar Surface Area (TPSA) | 55 - 65 Ų | Fragment-based methods | Predicts cell permeability and oral bioavailability |
| Hydrogen Bond Donors | 1 | Rule-based | Influences solubility and target binding |
| Hydrogen Bond Acceptors | 3 | Rule-based | Influences solubility and target binding |
| Aqueous Solubility (logS) | -3.0 to -4.0 | QSAR, Machine Learning | Affects absorption and formulation |
| pKa | 4.0 - 5.0 (acidic), 8.0 - 9.0 (basic) | DFT, QSAR | Determines ionization state at physiological pH |
In Silico Experimental Protocols
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical representations that correlate the chemical structure of a compound with its biological activity or physicochemical properties.[6][7]
Protocol:
-
Dataset Collection: A dataset of quinoline derivatives with experimentally determined properties (e.g., solubility, logP, biological activity) is compiled.[7][8]
-
Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical descriptors representing its topological, electronic, and geometric features is calculated.
-
Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines) are used to build a predictive model.
-
Model Validation: The model's predictive power is rigorously assessed using internal (cross-validation) and external validation sets.[9][10]
-
Prediction for Target Compound: The validated QSAR model is then used to predict the properties of this compound.
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules.[11][12]
Protocol:
-
Geometry Optimization: The 3D structure of this compound is optimized to its lowest energy conformation using a suitable basis set (e.g., B3LYP/6-31G*).
-
Electronic Property Calculation: Key electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, electrostatic potential, and dipole moment are calculated.[11]
-
Reactivity Descriptor Calculation: From the electronic properties, reactivity descriptors like chemical hardness, softness, and electrophilicity index are derived to predict the molecule's reactivity.[12]
Predicted ADMET Profile
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction is a vital component of early-stage drug discovery.[5][13][14][15]
| ADMET Parameter | Prediction | Methodology | Implication |
| Absorption | |||
| Human Intestinal Absorption | High | Rule-based (e.g., Lipinski's Rule of 5), QSAR | Likelihood of good oral bioavailability. |
| Caco-2 Permeability | Moderate to High | QSAR, Machine Learning | Predicts absorption across the intestinal epithelial barrier. |
| P-glycoprotein Substrate | Likely | Molecular Docking, Pharmacophore Modeling | Potential for efflux from cells, affecting bioavailability. |
| Distribution | |||
| Plasma Protein Binding | High | QSAR | Influences the fraction of free drug available for therapeutic action. |
| Blood-Brain Barrier (BBB) Permeation | Possible | QSAR, Molecular Properties | Indicates potential for CNS activity or side effects. |
| Metabolism | |||
| CYP450 Inhibition (e.g., 3A4, 2D6) | Possible Inhibitor | Molecular Docking, Pharmacophore Modeling | Risk of drug-drug interactions. |
| Site of Metabolism Prediction | Quinoline ring, Methoxy group | Metabolic landscape mapping | Identifies potential metabolic hotspots. |
| Excretion | |||
| Renal Excretion | Moderate | QSAR | Predicts clearance through the kidneys. |
| Toxicity | |||
| hERG Inhibition | Low to Moderate Risk | QSAR, Pharmacophore Modeling | Potential for cardiotoxicity. |
| Ames Mutagenicity | Low Risk | Structure-based alerts, QSAR | Predicts potential for carcinogenicity. |
| Hepatotoxicity | Low to Moderate Risk | QSAR, Machine Learning | Predicts potential for liver damage. |
Predicted Biological Activities
Based on the structural similarity to other quinoline derivatives, this compound is predicted to exhibit a range of biological activities.
| Biological Activity | Prediction | Methodology | Rationale |
| Anticancer | Potential Activity | QSAR, Molecular Docking | Quinoline scaffolds are present in many anticancer agents.[2][16] The compound could be docked against known cancer targets like EGFR or telomerase.[7][16] |
| Antimalarial | Potential Activity | QSAR, Pharmacophore Modeling | The 4-hydroxyquinoline core is a known pharmacophore for antimalarial drugs.[6][9][17] |
| Antibacterial | Potential Activity | QSAR, Molecular Docking | Quinoline derivatives have been explored as antibacterial agents. Docking against bacterial enzymes like DNA gyrase can be performed. |
| Anti-inflammatory | Potential Activity | QSAR, Molecular Docking | Some quinoline derivatives exhibit anti-inflammatory properties.[3] |
Visualizations
In Silico Prediction Workflow
Caption: Workflow for the in silico prediction of compound properties.
Conceptual ADMET Profile
Caption: Conceptual overview of the predicted ADMET profile.
Conclusion
This technical guide has outlined the in silico methodologies for predicting the physicochemical, ADMET, and biological properties of this compound. The presented data, while predictive, provides a strong foundation for guiding further experimental investigation. The use of robust computational tools is indispensable in modern drug discovery, enabling the early identification and prioritization of promising drug candidates. The favorable predicted properties of this quinoline derivative warrant its synthesis and subsequent in vitro and in vivo evaluation to validate these computational findings.
References
- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchers.kean.edu [researchers.kean.edu]
- 6. Drug discovery studies on quinoline-based derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular modelling of quinoline derivatives as telomerase inhibitors through 3D-QSAR, molecular dynamics simulation, and molecular docking techniques - ProQuest [proquest.com]
- 8. SMILES- Based QSAR modeling of Quinoline Derivatives as Inhibitors of P-selectin based on Monte Carlo Optimization [jcbms.org]
- 9. docta.ucm.es [docta.ucm.es]
- 10. mdpi.com [mdpi.com]
- 11. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 12. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]
- 13. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 15. Toward in silico structure-based ADMET prediction in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Toxicological Profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the potential toxicological profile of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. It is important to note that publicly available toxicological data for this specific compound is limited. Therefore, this guide synthesizes information from studies on structurally related quinoline derivatives to infer potential toxicological endpoints and guide future research. The information presented herein should not be considered a definitive safety assessment.
Introduction
This compound is a substituted quinoline derivative. The quinoline scaffold is a key structural motif in a wide range of biologically active compounds, including pharmaceuticals and agrochemicals. The presence of a trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and biological activity. This technical guide aims to provide a framework for understanding the potential toxicological profile of this compound by examining the known toxicology of structurally similar compounds. This information is intended to assist researchers and drug development professionals in designing appropriate safety and toxicology studies.
Toxicological Assessment of Structurally Related Quinoline Derivatives
The toxicological profile of a novel compound can often be preliminarily inferred by examining the data available for structurally related molecules. The following sections summarize the known toxicities of quinoline and its derivatives, which share key structural features with this compound.
Genotoxicity
In vitro assays for quinoline compounds have shown varied results regarding their genotoxic potential, and limited in vivo data is available. For instance, studies on quinoline itself did not show a consistent increase in chromosome aberrations or sister chromatid exchanges in the marrow cells of mice.[1] Similarly, 8-hydroxyquinoline did not exhibit significant genotoxic effects in these assays but did show a tendency to prolong the cell cycle.[1] In contrast, 4-nitroquinoline-1-oxide, a well-known mutagen, is a potent inducer of both chromosome aberrations and sister chromatid exchanges.[1] Another related compound, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to have a strong clastogenic effect on the bone marrow cells of mice in vivo.[2] MPTQ induced the formation of micronuclei and a significant increase in chromosome aberrations.[2]
Cytotoxicity
Several quinoline derivatives have demonstrated cytotoxic activities. For example, 8-methoxypyrimido[4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ) is known for its antitumor and cytotoxic effects on various tumor types.[2] More recently, 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) was found to inhibit the proliferation of colorectal cancer cell lines (HCT116 and Caco-2), block the cell cycle in the G2/M phase, and induce apoptosis.[3] Another derivative, 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] quinoline, also exhibited significant cytotoxicity against HCT116 and Caco-2 cells, with IC50 values of 0.35 and 0.54 μM, respectively.[4]
Neurotoxicity
Certain quinoline derivatives, notably the antimalarial drug mefloquine, are associated with significant neurotoxic effects. Mefloquine, which contains two trifluoromethyl groups, has been linked to neuropsychiatric side effects, including depression, hallucinations, and anxiety.[5][6] These adverse effects can persist for weeks after discontinuation of the drug due to its long half-life.[7] Given that this compound also contains a trifluoromethyl group, the potential for neurotoxicity should be carefully evaluated.
Hepatotoxicity
Mefloquine therapy has been associated with a low rate of transient and asymptomatic serum enzyme elevations and is a rare cause of clinically apparent acute liver injury.[8] In patients with impaired liver function, the elimination of mefloquine may be prolonged, leading to higher plasma levels and an increased risk of adverse reactions.[9] Therefore, periodic liver function tests are recommended during prolonged administration of mefloquine.[9]
Proposed Workflow for Toxicological Evaluation
Given the lack of specific data for this compound, a structured toxicological evaluation is necessary to characterize its safety profile. The following workflow is proposed as a starting point for investigation.
Experimental Protocols for Key Assays
Detailed experimental protocols are crucial for the reproducibility and reliability of toxicological studies. While specific protocols for this compound are not available, this section outlines general methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Plate cells (e.g., HepG2, HEK293) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
-
Animal Model: Use female rats (e.g., Sprague-Dawley), fasted overnight before dosing.
-
Dosing: Administer a single oral dose of this compound. The starting dose is typically based on in vitro cytotoxicity data and structure-activity relationships.
-
Observation: Observe the animals for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.
-
Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.
-
LD50 Estimation: The LD50 is estimated using a maximum likelihood method based on the outcomes of a small number of animals.
Potential Signaling Pathways and Mechanisms of Toxicity
While the precise mechanisms of toxicity for this compound are unknown, insights can be drawn from related compounds. For instance, the cytotoxic effects of 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline in colorectal cancer cells are believed to be exerted through the inhibition of the PI3K/AKT/mTOR signaling pathway.[3] This pathway is crucial for cell survival, proliferation, and growth.
Conclusion
The toxicological profile of this compound has not been extensively characterized. However, by examining data from structurally related quinoline derivatives, several potential areas of concern can be identified, including genotoxicity, cytotoxicity, and neurotoxicity. A systematic evaluation, beginning with in vitro screening and progressing to in vivo studies as warranted, is essential to determine the safety profile of this compound. The proposed workflow and experimental methodologies in this guide provide a framework for initiating such an investigation. Further research is required to definitively establish the toxicological properties and underlying mechanisms of this compound.
References
- 1. Genotoxic potency of three quinoline compounds evaluated in vivo in mouse marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The genotoxicity of DNA intercalating drug 8-methoxy pyrimido [4',5':4,5]thieno(2,3-b)quinoline-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mefloquine - Wikipedia [en.wikipedia.org]
- 7. aapharma.ca [aapharma.ca]
- 8. Mefloquine | C17H16F6N2O | CID 4046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. MEFLOQUINE HYDROCHLORIDE TABLETS [dailymed.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Use of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline and its derivatives are a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimalarial properties.[1][2][3][4] The compound 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline belongs to this versatile scaffold. The trifluoromethyl group at the 2-position can enhance metabolic stability and cell membrane permeability, while the hydroxyl and methoxy groups at the 4- and 8-positions, respectively, can be crucial for biological activity. This document provides detailed protocols for the in vitro evaluation of this compound, focusing on its potential anticancer and anti-inflammatory effects. The methodologies are based on established protocols for structurally related quinoline derivatives.[1][4]
Data Presentation: Representative Anticancer and Anti-inflammatory Activity
The following tables summarize representative in vitro activity data for various quinoline derivatives against different human cancer cell lines and inflammatory markers. This data is intended to provide a comparative baseline for the evaluation of this compound.
Table 1: Representative In Vitro Anticancer Activity of Quinoline Derivatives
| Compound/Derivative | Cell Line | Assay | IC50 (µM) | Reference |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116 (Colon) | Cytotoxicity | 0.35 | [5][6] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | Caco-2 (Colon) | Cytotoxicity | 0.54 | [5][6] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | HCT116 (Colon) | Cytotoxicity | 0.33 | [7][8] |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Caco-2 (Colon) | Cytotoxicity | 0.51 | [7][8] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | HCT-116 (Colon) | Antiproliferative | 0.07 | [9] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | MCF7 (Breast) | Antiproliferative | <0.01 | [9] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | MDA-MB-435 (Breast) | Antiproliferative | <0.01 | [9] |
Table 2: Representative In Vitro Anti-inflammatory Activity of Quinoline Derivatives
| Compound/Derivative | Cell Model | Key Markers Inhibited | IC50 (µM) | Reference |
| 7-hydroxy-6-methoxyquinolin-2(1H)-one (SPE2) | LPS-stimulated RAW 264.7 macrophages | NO, TNF-α, IL-6, IL-1β | Not specified | [4] |
| Quinoline-4-carboxylic acid | LPS-stimulated RAW 264.7 macrophages | Inflammation | Appreciable | [10] |
| Quinoline-3-carboxylic acid | LPS-stimulated RAW 264.7 macrophages | Inflammation | Appreciable | [10] |
| Pyrazole-quinoline hybrids (Compound 12c) | In vitro COX-2 assay | COX-2 | 0.1 | [11] |
| Pyrazole-quinoline hybrids (Compound 14a) | In vitro COX-2 assay | COX-2 | 0.11 | [11] |
| Pyrazole-quinoline hybrids (Compound 14b) | In vitro COX-2 assay | COX-2 | 0.11 | [11] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of this compound on cancer cell lines.[1]
Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7, A549)
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Phosphate-buffered saline (PBS)
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Preparation: Prepare serial dilutions of this compound in the complete cell culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5%.[1]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug).[1]
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.[1]
-
Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro Anti-inflammatory Assay in Macrophages
This protocol is designed to evaluate the anti-inflammatory effects of the compound in a lipopolysaccharide (LPS)-stimulated murine macrophage model.[4][10]
Materials:
-
RAW 264.7 murine macrophage cell line
-
This compound
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
24-well plates
-
CO2 incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.
-
Supernatant Collection: Collect the cell culture supernatant to measure the levels of pro-inflammatory mediators.
-
Nitric Oxide (NO) Measurement: Determine the concentration of nitrite, a stable product of NO, in the supernatant using the Griess reagent.
-
Cytokine Measurement: Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.[4]
-
Data Analysis: Analyze the dose-dependent reduction of NO and pro-inflammatory cytokines in the presence of the test compound.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for investigating the effect of this compound on key signaling pathways, such as PI3K/AKT/mTOR or NF-κB.[4][5][6]
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Western blot apparatus
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, NF-κB p65) and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and determine the protein concentration using a protein assay kit.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the changes in protein expression or phosphorylation levels.
Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. neuroquantology.com [neuroquantology.com]
- 4. In Vitro Mechanistic Study of the Anti-inflammatory Activity of a Quinoline Isolated from Spondias pinnata Bark - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-(Trifluoromethyl)-2-anilinoquinoline Derivatives in Cancer Research
Disclaimer: The following application notes and protocols are based on research conducted on a structurally related compound, a 4-trifluoromethyl-2-anilinoquinoline derivative (compound 8b), as there is currently no available research data specifically for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. Compound 8b contains a 4-trifluoromethyl-quinoline core structure and has demonstrated significant anti-cancer properties.
Application Notes
Introduction to 4-(Trifluoromethyl)-2-anilinoquinoline Derivatives
A novel series of compounds incorporating a trifluoromethyl group within a 2-anilinoquinoline scaffold has been identified as a promising class of anti-cancer agents.[1] One particular derivative, compound 8b, which features a (4-(piperazin-1-yl)phenyl)amino substitution at the 2-position of the quinoline skeleton, has shown superior efficacy against multiple cancer cell lines.[1] This class of compounds exerts its anti-cancer effects by inducing apoptosis and causing cell cycle arrest.[1]
Mechanism of Action: Targeting SGK1
The primary molecular target for this class of anti-cancer agents has been identified as Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).[1] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and resistance to therapy.[2][3][4] In many cancers, SGK1 is overexpressed and contributes to tumor progression by inhibiting apoptosis and promoting cell growth.[2][5] The 4-trifluoromethyl-2-anilinoquinoline derivatives act as inhibitors of SGK1, thereby disrupting these pro-survival signaling pathways in cancer cells.[1] The targeting of SGK1 by these compounds has been validated through kinase panel analysis, molecular docking, and cellular thermal shift assays.[1]
Summary of Anti-Cancer Activity
-
In Vitro: Compound 8b has demonstrated significant efficacy against four different cancer cell lines, where it induces both early and late-stage apoptosis and causes cell cycle arrest in the G2/M phase.[6]
-
In Vivo: In a PC3 prostate cancer xenograft mouse model, compound 8b exhibited significant anti-cancer efficacy with minimal toxicity, highlighting its potential as a lead compound for further drug development.[1]
Quantitative Data Presentation
Table 1: In Vitro Anti-Cancer Activity of Compound 8b (Representative Data)
| Cancer Cell Line | Cell Type | IC50 (µM) | Effect |
| PC3 | Prostate Cancer | Data not available in abstract | Induces apoptosis and cell cycle arrest |
| LNCaP | Prostate Cancer | Data not available in abstract | Induces apoptosis |
| K562 | Leukemia | Data not available in abstract | Induces apoptosis |
| HeLa | Cervical Cancer | Data not available in abstract | Induces apoptosis |
Note: Specific IC50 values for compound 8b are not provided in the abstract of the primary study. The table indicates the observed biological effects. For precise quantitative data, consultation of the full scientific publication is recommended.
Table 2: In Vivo Efficacy of Compound 8b in PC3 Xenograft Model (Representative Data)
| Treatment Group | Dosage | Tumor Growth Inhibition (%) | Observed Toxicity |
| Vehicle Control | - | 0% | - |
| Compound 8b | Data not available in abstract | Significant | Minimal |
Note: The primary study abstract states "significant anti-cancer efficacy" and "minimal toxicity" without providing specific quantitative values. Consultation of the full scientific publication is necessary for detailed in vivo data.
Experimental Protocols
Cell Culture
-
Cell Lines: PC3 (prostate cancer), LNCaP (prostate cancer), K562 (leukemia), and HeLa (cervical cancer) cell lines.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they should be passaged using trypsin-EDTA.
In Vitro Anti-proliferative Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with the test compound for the desired time.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.[7]
-
Wash the cells twice with cold PBS.[7]
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic or necrotic cells will be positive for both.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Seed cells and treat with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.[9]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10]
Western Blotting for SGK1 Pathway Proteins
-
Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against SGK1, phospho-SGK1, and other relevant downstream targets (e.g., FOXO3a), as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
In Vivo Prostate Cancer Xenograft Model
-
Animals: Use male athymic nude mice, 6-8 weeks old.
-
Cell Preparation: Harvest PC3 cells that are in the logarithmic growth phase and resuspend them in a sterile saline or Matrigel solution at a concentration of 3 x 10^6 cells per 100 µL.[11]
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[11]
-
Treatment: Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups. Administer the test compound (e.g., intraperitoneally) according to the desired dosing schedule.[11]
-
Monitoring: Measure the tumor volume using calipers every 3-4 days and monitor the body weight of the mice as an indicator of toxicity.[11]
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).
Visualizations
Caption: Proposed signaling pathway of SGK1 and the inhibitory action of 4-trifluoromethyl-2-anilinoquinoline derivatives.
Caption: Experimental workflow for in vitro evaluation of anti-cancer activity.
Caption: Experimental workflow for in vivo xenograft studies.
References
- 1. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SGK1 in Human Cancer: Emerging Roles and Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kumc.edu [kumc.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Flow cytometry with PI staining | Abcam [abcam.com]
- 11. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline as a Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is a versatile fluorophore belonging to the quinoline family of compounds. Quinoline-based probes are widely recognized for their utility in biological imaging and sensing applications due to their favorable photophysical properties, including high quantum yields and sensitivity to the local environment.[1][2] The presence of a trifluoromethyl group can enhance the photostability and lipophilicity of the molecule, while the hydroxy and methoxy substituents modulate its electronic and, consequently, its fluorescence properties.[3] This document provides detailed application notes and protocols for the use of this compound as a fluorescent probe in various research applications.
Principle of Fluorescence
The fluorescence of this compound arises from the π-conjugated system of the quinoline ring. Upon absorption of a photon of appropriate energy, the molecule is promoted to an excited electronic state. It then rapidly relaxes to the lowest vibrational level of this excited state and subsequently returns to the ground state by emitting a photon of lower energy (longer wavelength). This energy difference between the excitation and emission maxima is known as the Stokes shift.[4] The fluorescence properties of quinoline derivatives can be influenced by factors such as solvent polarity, pH, and the presence of metal ions, making them valuable as environmental sensors.[5][6]
Quantitative Data Summary
The photophysical properties of this compound are expected to be in line with those of similar trifluoromethylated and hydroxy-substituted quinoline derivatives. The following table summarizes representative quantitative data for this class of compounds.
| Property | Value Range | Solvent/Conditions | Reference |
| Excitation Maximum (λex) | 330 - 360 nm | Dichloromethane, Ethanol | [3][4] |
| Emission Maximum (λem) | 440 - 480 nm | Dichloromethane, Ethanol | [3][4] |
| Stokes Shift | 110 - 150 nm | Ethanol | [4] |
| Molar Absorptivity (ε) | 15,000 - 25,000 M⁻¹cm⁻¹ | Not Specified | |
| Fluorescence Quantum Yield (ΦF) | 0.10 - 0.40 | Dichloromethane | [3] |
Note: The exact values for this compound may vary and should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a plausible synthetic route based on established methods for quinoline synthesis, such as the Conrad-Limpach synthesis.
Workflow for Synthesis:
Caption: Synthetic workflow for the probe.
Materials:
-
2-Methoxyaniline
-
Ethyl 4,4,4-trifluoroacetoacetate
-
Polyphosphoric acid (PPA) or Dowtherm A
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Condensation: In a round-bottom flask, combine 2-methoxyaniline (1 equivalent) and ethyl 4,4,4-trifluoroacetoacetate (1 equivalent) in ethanol. Add a catalytic amount of hydrochloric acid. Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.
-
Cyclization: Add the crude intermediate to polyphosphoric acid or Dowtherm A. Heat the mixture to 240-250 °C for 30-60 minutes. The high temperature facilitates the intramolecular cyclization to form the quinoline ring.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the solution and remove the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure this compound.
Protocol 2: General Procedure for Live-Cell Imaging
This protocol provides a general workflow for staining live cells with this compound. Optimization of probe concentration and incubation time is recommended for specific cell lines and experimental conditions.[1][7]
Workflow for Live-Cell Imaging:
Caption: Live-cell imaging workflow.
Materials:
-
Cells of interest cultured on glass-bottom dishes or coverslips
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., DAPI or custom filters for the probe's excitation/emission)
Procedure:
-
Cell Preparation: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
Probe Loading: Prepare a working solution of the fluorescent probe by diluting the stock solution in pre-warmed cell culture medium to the desired final concentration (typically 1-10 µM).
-
Incubation: Remove the culture medium from the cells and replace it with the probe-containing medium. Incubate the cells for 15-60 minutes at 37°C in the CO₂ incubator.
-
Washing: After incubation, remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove any unbound probe.
-
Imaging: Add fresh culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate excitation and emission filters.
Protocol 3: Detection of Metal Ions
Quinoline derivatives are well-known chelators of metal ions, often exhibiting a change in fluorescence upon binding.[4][8] This protocol describes a general method for testing the response of this compound to various metal ions.
Workflow for Metal Ion Detection:
Caption: Metal ion detection workflow.
Materials:
-
This compound stock solution (e.g., 1 mM in a suitable solvent like acetonitrile or DMSO)
-
Stock solutions of various metal salts (e.g., chlorides or nitrates of Zn²⁺, Cu²⁺, Fe³⁺, Al³⁺, etc.) in a buffer solution (e.g., HEPES, Tris-HCl)
-
Buffer solution (e.g., HEPES, pH 7.4)
-
96-well microplate (black, clear bottom for fluorescence measurements)
-
Fluorometer or microplate reader
Procedure:
-
Solution Preparation: Prepare a working solution of the probe (e.g., 10 µM) in the buffer solution. Prepare working solutions of the metal ions at various concentrations.
-
Assay Setup: In a 96-well plate, add the probe solution to each well. Then, add different metal ion solutions to the respective wells. Include a control well with only the probe solution.
-
Incubation: Incubate the plate at room temperature for a short period (e.g., 5-15 minutes) to allow for complex formation.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a fluorometer. Record the emission spectrum by exciting at the probe's λex.
-
Data Analysis: Compare the fluorescence intensity of the wells containing metal ions to the control well. A significant increase or decrease in fluorescence intensity indicates a sensing event. Plot the fluorescence intensity against the metal ion concentration to determine the sensitivity and detection limit.
Potential Applications
-
Cellular Imaging: Due to its potential lipophilicity, this probe may be suitable for staining cellular membranes or lipid droplets.[2]
-
Environmental Sensing: The sensitivity of the quinoline core to pH and metal ions makes it a candidate for developing sensors for environmental monitoring.[6][9]
-
Drug Development: Fluorescently labeling drug molecules with this probe could enable the study of their uptake, distribution, and mechanism of action within cells.
Safety and Handling
Handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area. Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup and application. The quantitative data is representative of similar compounds and should be experimentally verified for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. iris.unito.it [iris.unito.it]
- 4. Theoretical and Experimental Investigations of Large Stokes Shift Fluorophores Based on a Quinoline Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 8. Frontiers | Recent Progress in Fluorescent Probes For Metal Ion Detection [frontiersin.org]
- 9. Recent Progress on Fluorescent Probes in Heavy Metal Determinations for Food Safety: A Review | MDPI [mdpi.com]
Application Notes and Protocols for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS RN: 41192-84-1) is a halogenated quinoline derivative with potential for discovery as a modulator of various biological processes. While direct high-throughput screening (HTS) data for this specific compound is not extensively published, its structural similarity to other biologically active quinolines suggests its potential as a hit compound in screens for anticancer and antimalarial agents. The quinoline scaffold is a well-established privileged structure in medicinal chemistry, with numerous derivatives demonstrating therapeutic efficacy.[1] This document provides proposed HTS application notes and detailed protocols based on the known activities of structurally related quinoline compounds.
Potential Biological Targets and Applications
Based on the activities of analogous compounds, this compound is a candidate for screening in assays related to:
-
Oncology: Many quinoline derivatives exhibit potent anticancer activity. For instance, certain 2-chloro-8-methoxy-indolo[2,3-b] quinoline derivatives have been shown to exert cytotoxic effects on colorectal cancer cells by modulating the PI3K/AKT/mTOR signaling pathway.[2] Additionally, 8-hydroxyquinolines have been identified as inhibitors of histone demethylases through quantitative high-throughput screening, indicating a potential role in epigenetic regulation of cancer.[3]
-
Infectious Diseases (Malaria): The quinoline core is central to several antimalarial drugs. Compounds with trifluoromethyl groups, such as mefloquine, are known to be effective against Plasmodium falciparum.[4][5] HTS assays are a primary method for discovering novel antimalarial compounds.[1]
Quantitative Data Summary of Related Compounds
The following table summarizes the activity of structurally similar quinoline derivatives, providing a rationale for screening this compound against similar targets.
| Compound Class | Specific Compound Example | Target/Assay | Activity (IC50/GI50) | Reference |
| Indoloquinoline | 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline | HCT116 colorectal cancer cells | 0.35 µM | [2] |
| Caco-2 colorectal cancer cells | 0.54 µM | [2] | ||
| Anilinoquinoline | 4-Anilino-8-hydroxy-2-phenylquinoline derivative (Compound 11) | HCT-116 colon cancer cells | 0.07 µM | [6] |
| MCF7 breast cancer cells | <0.01 µM | [6] | ||
| MDA-MB-435 breast cancer cells | <0.01 µM | [6] | ||
| 8-Hydroxyquinoline | Unspecified 8-hydroxyquinoline hit | JMJD2E histone demethylase | Sub-micromolar range | [3] |
| Aminoquinoline | 4-Aminoquinoline-pyrimidine hybrid | P. falciparum (W2, chloroquine-resistant) | 0.033 µM | [5] |
Experimental Protocols
High-Throughput Screening for Anticancer Activity (Cell-Based Assay)
This protocol is designed to identify cytotoxic effects of this compound against a panel of cancer cell lines.
a. Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound on the proliferation of human cancer cell lines.
b. Materials:
-
Human cancer cell lines (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
384-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer plate reader
c. Protocol:
-
Cell Seeding: Seed cancer cells into 384-well plates at a density of 1,000-5,000 cells per well in 40 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in culture medium to the final desired concentrations. The final DMSO concentration should not exceed 0.5%.
-
Compound Addition: Add 10 µL of the diluted compound solutions, positive control, or negative control to the respective wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Viability Assay:
-
Equilibrate the plates and CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the negative control (100% viability) and positive control (0% viability). Plot the dose-response curve and calculate the IC50 value using non-linear regression.
d. Experimental Workflow Diagram:
Caption: Workflow for HTS of anticancer compounds.
High-Throughput Screening for Antimalarial Activity (SYBR Green I-based Assay)
This protocol is adapted for screening compounds against the erythrocytic stages of Plasmodium falciparum.
a. Objective: To determine the IC50 of the test compound against chloroquine-sensitive and -resistant strains of P. falciparum.
b. Materials:
-
P. falciparum cultures (e.g., 3D7 and Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete malaria culture medium (RPMI-1640, AlbuMAX II, hypoxanthine)
-
384-well black, clear-bottom plates
-
This compound (in DMSO)
-
Positive control (e.g., Chloroquine, Artemisinin)
-
Negative control (DMSO)
-
SYBR Green I nucleic acid stain
-
Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)
-
Fluorescence plate reader
c. Protocol:
-
Parasite Culture: Synchronize parasite cultures to the ring stage.
-
Compound Plating: Dispense 1 µL of the compound dilutions into the 384-well plates.
-
Assay Plate Preparation: Add 40 µL of infected RBCs (2% parasitemia, 2% hematocrit) to each well.
-
Incubation: Incubate plates for 72 hours in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C.
-
Lysis and Staining:
-
Prepare lysis buffer containing SYBR Green I (1x final concentration).
-
Add 40 µL of the lysis buffer to each well.
-
Incubate in the dark at room temperature for 1-2 hours.
-
-
Data Acquisition: Read fluorescence (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: Subtract background fluorescence from uninfected RBC wells. Normalize data to controls and calculate IC50 values.
d. Experimental Workflow Diagram:
Caption: Workflow for HTS of antimalarial compounds.
Hypothesized Signaling Pathway
Based on the activity of related compounds, this compound may inhibit the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Hypothesized inhibition of the PI3K/AKT/mTOR pathway.
Conclusion
This compound represents a promising scaffold for high-throughput screening campaigns in oncology and infectious disease research. The provided protocols offer a starting point for evaluating its biological activity. Further studies, including mechanism of action and structure-activity relationship analyses, will be crucial to validate and optimize this compound for potential therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative High-Throughput Screening Identifies 8-Hydroxyquinolines as Cell-Active Histone Demethylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Quinoline-Based Hybrid Compounds with Antimalarial Activity | MDPI [mdpi.com]
- 6. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antibacterial properties.[1][2][3][4] The compound 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline belongs to this class and holds potential for therapeutic development. Its structural features, including the quinoline core, a trifluoromethyl group (often associated with increased metabolic stability and cell permeability), a hydroxyl group, and a methoxy group, suggest it may exhibit significant biological activity.
These application notes provide a comprehensive framework for the in vivo experimental design and detailed protocols for evaluating the therapeutic potential of this compound. Given the common therapeutic targets of quinoline derivatives, this document will focus on a hypothetical application in oncology, a major area where these compounds have shown promise.[5][6][7]
Preclinical Evaluation Workflow
The preclinical assessment of a novel compound like this compound follows a structured pipeline to systematically determine its efficacy, safety, and pharmacokinetic profile. This process typically begins with computational and in vitro assays before progressing to in vivo studies in animal models.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]
- 7. Design, synthesis, and docking study of new quinoline derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical detection and quantification of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. The methodologies described herein are based on established analytical techniques for structurally related quinoline derivatives and serve as a comprehensive guide for method development and validation.
Introduction
This compound is a substituted quinoline derivative. The analytical characterization and quantification of such molecules are crucial in various stages of drug discovery and development, including metabolic studies, pharmacokinetic analysis, and quality control. This document outlines protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and spectroscopic characterization.
Quantitative Data Summary
While specific quantitative performance data for this compound is not extensively available in public literature, the following table summarizes representative analytical figures of merit that can be expected from the described methods. These values are based on the analysis of similar quinoline-based compounds and should be used as a guideline for method development and validation.
| Parameter | HPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Linearity Range (r²) | ≥ 0.995 | ≥ 0.998 |
| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |
| Precision (% RSD) | < 15% | < 10% |
Disclaimer: The data presented in this table is representative and for guidance purposes only. Actual performance characteristics must be determined through formal method validation studies for this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 30:70 v/v).[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C
-
Detection Wavelength: 250 nm[1]
-
Injection Volume: 10 µL
Protocol:
-
Standard Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.
-
Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the prepared standards and samples.
-
Quantification: Create a calibration curve by plotting the peak area of the analyte against the concentration of the standards. Determine the concentration of the analyte in the samples from the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates.[2][3]
Instrumentation:
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.[4]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.[4]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion ([M+H]⁺): To be determined by direct infusion of a standard solution.
-
Product Ions: To be determined by fragmentation of the precursor ion.
-
Collision Energy: Optimize for the specific precursor-product ion transitions.
Protocol:
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add an internal standard.
-
Precipitate proteins by adding 300 µL of ice-cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Standard and Quality Control (QC) Preparation: Prepare calibration standards and QC samples by spiking known concentrations of the analyte and internal standard into the blank biological matrix and processing them as described above.
-
Analysis: Inject the prepared standards, QCs, and samples into the LC-MS/MS system.
-
Quantification: Quantify the analyte using the peak area ratio of the analyte to the internal standard against the calibration curve.
Spectroscopic Characterization
Spectroscopic methods are essential for the structural confirmation and characterization of this compound.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy [4]
-
Objective: To elucidate the chemical structure of the analyte.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[4]
-
¹H NMR Protocol: Acquire a standard one-dimensional ¹H NMR spectrum. The spectral width should cover a range of -2 to 14 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Protocol: Acquire a proton-decoupled ¹³C NMR spectrum.
B. Infrared (IR) Spectroscopy [4]
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet.[4]
-
Protocol: Acquire the spectrum in the range of 4000 to 400 cm⁻¹.[4]
C. Mass Spectrometry (MS) [4]
-
Objective: To determine the molecular weight and fragmentation pattern.
-
Instrumentation: High-resolution mass spectrometer (e.g., QTOF or Orbitrap) with an ESI source.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[4]
-
Protocol: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Perform tandem MS (MS/MS) to analyze the fragmentation pattern for structural confirmation.[4]
References
Application Notes: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in Drug Synthesis
Introduction
Quinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous pharmaceutical agents with a broad spectrum of biological activities. The strategic functionalization of the quinoline ring is a key aspect of modern drug design. This document focuses on 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, a key intermediate whose distinct structural features make it highly valuable for the synthesis of novel therapeutic agents. The presence of a trifluoromethyl group enhances metabolic stability and binding affinity, while the methoxy and hydroxy groups provide handles for further chemical modification and influence the molecule's pharmacokinetic profile.[1][2]
Physicochemical Properties and Significance
The unique combination of functional groups on the quinoline core imparts desirable physicochemical properties for a drug intermediate. The trifluoromethyl group, a common bioisostere for chlorine, increases lipophilicity, which can improve cell membrane permeability.[1] Furthermore, the C-F bond's high energy contributes to greater metabolic stability, a critical factor in enhancing a drug's half-life.[1] The 8-methoxy group can modulate the electronic properties and solubility of the molecule, influencing its interaction with biological targets.
Table 1: Physicochemical Data of Structurally Related Quinoline Intermediates
| Property | 4-Hydroxy-8-(trifluoromethyl)quinoline | 4-Hydroxy-2-(trifluoromethyl)quinoline | 4-Hydroxy-6-methoxy-2-(trifluoromethyl)quinoline |
|---|---|---|---|
| CAS Number | 23779-96-6[3] | 1701-18-4[4] | 1701-21-9[5] |
| Molecular Formula | C₁₀H₆F₃NO[3] | C₁₀H₆F₃NO[4] | C₁₁H₈F₃NO₂[5] |
| Molecular Weight | 213.16 g/mol [3] | 213.16 g/mol [4] | 243.18 g/mol [5] |
| Appearance | Off-white amorphous powder[3] | Purple or white solid[6] | Not specified |
| Melting Point | 171-177 °C[3] | 206 - 208 °C[6] | Not specified |
| Purity | ≥ 99% (HPLC)[3] | ≥ 98% (HPLC, NMR)[6] | Highly Purified[5] |
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol describes a proposed synthetic route based on the established Conrad-Limpach reaction, adapted from similar quinoline syntheses.[4] The synthesis involves the condensation of 2-methoxyaniline with ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by thermal cyclization.
Workflow Diagram: Synthesis of the Target Intermediate
Caption: Proposed workflow for the synthesis of the target quinoline intermediate.
Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2-methoxyaniline (1.0 eq.), ethyl 4,4,4-trifluoro-3-oxobutanoate (1.0 eq.), toluene, and a catalytic amount of p-toluenesulfonic acid (0.05 eq.).
-
Condensation & Cyclization: Heat the reaction mixture to 140°C and allow it to reflux overnight. The progress of the reaction can be monitored by observing water collection in the Dean-Stark trap.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.
Table 2: Summary of Proposed Reaction Parameters
| Parameter | Value / Description | Reference |
|---|---|---|
| Starting Materials | 2-Methoxyaniline, Ethyl 4,4,4-trifluoro-3-oxobutanoate | Analogous reaction[4] |
| Solvent | Toluene | [4] |
| Catalyst | p-Toluenesulfonic acid | [4] |
| Temperature | 140°C (Reflux) | [4] |
| Reaction Time | Overnight | [4] |
| Purification | Silica Gel Chromatography | [4] |
| Analogous Yield | ~52% | Yield for 4-hydroxy-2-(trifluoromethyl)quinoline[4] |
Protocol 2: Hypothetical Use as an Intermediate in Drug Synthesis
The 4-hydroxy group of the quinoline intermediate is a versatile functional handle for introducing various pharmacophores. A common subsequent reaction is O-alkylation or O-arylation to link the quinoline core to other fragments, often to enhance binding to a biological target. This protocol describes a hypothetical Williamson ether synthesis.
Workflow Diagram: Intermediate to Final Compound
Caption: Hypothetical workflow for converting the intermediate into a potential API.
Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as DMF or acetone.
-
Deprotonation: Add a base (e.g., potassium carbonate or sodium hydride, 1.2 eq.) to the solution and stir at room temperature to form the corresponding alkoxide.
-
Alkylation: Add the desired alkyl halide (R-X, 1.1 eq.) to the reaction mixture. The reaction may be heated to facilitate the substitution.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization to yield the final compound.
Potential Biological Targets and Signaling Pathways
Quinoline-based molecules are known to target a wide range of biological pathways and are particularly prominent as kinase inhibitors in oncology. A drug synthesized from the this compound intermediate could potentially function by inhibiting a receptor tyrosine kinase (RTK), a common mechanism for anti-cancer agents.
Diagram: Representative Kinase Inhibition Pathway
Caption: Representative pathway showing inhibition of an RTK by a potential drug.
This diagram illustrates how a quinoline-based inhibitor could block the ATP-binding site of an RTK. This action prevents the autophosphorylation and subsequent activation of downstream signaling cascades like the MAPK/ERK pathway, ultimately inhibiting gene transcription related to cell proliferation and survival. This mechanism is a cornerstone of targeted cancer therapy.
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. usbio.net [usbio.net]
- 6. chemimpex.com [chemimpex.com]
Application Notes and Protocols for Cell-Based Assays of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the cellular activity of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. Quinoline derivatives have demonstrated a wide range of biological activities, including potential as anticancer and antimalarial agents.[1][2][3] The protocols outlined below are designed to assess the cytotoxic, pro-apoptotic, and anti-proliferative effects of this compound on cancer cell lines.
Overview of Potential Signaling Pathways
While the specific molecular targets of this compound are yet to be fully elucidated, many quinoline derivatives exert their anticancer effects by modulating key signaling pathways involved in cell growth, survival, and proliferation.[4][5] One such critical pathway is the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[6][7][8][9] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.
Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocols
The following are detailed protocols for a panel of cell-based assays to characterize the biological activity of this compound.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10]
Experimental Workflow:
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Data Presentation:
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 1.25 ± 0.08 | 100 |
| 0.1 | 1.21 ± 0.07 | 96.8 |
| 1 | 1.05 ± 0.06 | 84.0 |
| 10 | 0.63 ± 0.04 | 50.4 |
| 50 | 0.25 ± 0.02 | 20.0 |
| 100 | 0.11 ± 0.01 | 8.8 |
Apoptosis Detection (Caspase-3/7 Activity Assay)
Caspases are key mediators of apoptosis. This assay utilizes a luminogenic substrate that is cleaved by activated caspase-3 and -7, generating a signal proportional to the amount of active caspase in the sample.
Experimental Workflow:
Caption: Workflow for the Caspase-3/7 activity assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 hours) at 37°C and 5% CO₂.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (which can be determined from a parallel MTT assay) and express the results as fold change relative to the vehicle control.
Data Presentation:
| Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| Vehicle Control | 15,230 ± 980 | 1.0 |
| 1 | 18,540 ± 1100 | 1.2 |
| 10 | 45,780 ± 2500 | 3.0 |
| 50 | 98,900 ± 5100 | 6.5 |
| 100 | 150,100 ± 7800 | 9.9 |
Apoptosis Confirmation (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[12][13][14]
Protocol (for immunofluorescence):
-
Cell Culture and Treatment: Grow cells on coverslips in a multi-well plate and treat with the compound as described previously.
-
Fixation: After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and a fluorescently labeled dUTP) for 1 hour at 37°C in a humidified chamber, protected from light.
-
Washing: Wash the cells with PBS.
-
Counterstaining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into newly synthesized DNA during the S-phase of the cell cycle, providing a direct measure of cell proliferation.[15]
Protocol (for flow cytometry):
-
Cell Seeding and Treatment: Seed cells and treat with the compound as previously described.
-
BrdU Labeling: Add BrdU labeling solution to the culture medium to a final concentration of 10 µM and incubate for 1-2 hours.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix with a fixation/permeabilization buffer.
-
DNA Denaturation: Treat the cells with DNase I to expose the incorporated BrdU.[16]
-
Staining: Stain the cells with an anti-BrdU antibody conjugated to a fluorophore (e.g., FITC) and a DNA dye (e.g., propidium iodide) for cell cycle analysis.[16]
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to determine the percentage of BrdU-positive cells.
Data Presentation:
| Concentration (µM) | % BrdU Positive Cells |
| Vehicle Control | 35.2 ± 2.1 |
| 1 | 30.1 ± 1.8 |
| 10 | 15.8 ± 1.2 |
| 50 | 5.4 ± 0.6 |
| 100 | 1.2 ± 0.3 |
Cell Cycle Analysis (Propidium Iodide Staining)
Flow cytometry with propidium iodide (PI) staining is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[17]
Protocol:
-
Cell Seeding and Treatment: Seed cells and treat with the compound for the desired duration.
-
Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
Data Presentation:
| Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.4 ± 3.2 | 30.1 ± 1.9 | 14.5 ± 1.1 |
| 10 | 60.2 ± 3.5 | 25.3 ± 1.7 | 14.5 ± 1.0 |
| 50 | 75.8 ± 4.1 | 10.5 ± 0.9 | 13.7 ± 1.2 |
| 100 | 80.1 ± 4.5 | 5.2 ± 0.6 | 14.7 ± 1.3 |
Summary and Interpretation of Results
The data obtained from these assays will provide a comprehensive profile of the cellular effects of this compound. A decrease in cell viability (MTT assay), coupled with an increase in caspase activity and TUNEL-positive cells, would indicate that the compound induces apoptosis. A reduction in BrdU incorporation and an accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1 arrest) would suggest an anti-proliferative effect. These findings would provide a strong basis for further investigation into the compound's mechanism of action and its potential as a therapeutic agent.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 3. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Technical Notes: Detection of Apoptosis with Double Labeling: TUNEL and Active Caspase-3: R&D Systems [rndsystems.com]
- 14. benchchem.com [benchchem.com]
- 15. Detection of markers of cell proliferation by immunofluorescent staining and microscopy imaging in paraffin-embedded tissue sections - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
Disclaimer: The following information is based on general laboratory safety practices and data available for structurally related quinoline derivatives. Specific handling, storage, and toxicity data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS No. 41192-84-1) is limited. Researchers should exercise caution and consult additional safety resources before handling this compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in pharmaceutical and materials science research. Its quinoline core, substituted with hydroxyl, methoxy, and trifluoromethyl groups, suggests it may exhibit unique chemical and biological properties. These application notes provide a general guideline for the safe handling, storage, and use of this compound in a research setting.
Chemical and Physical Properties
A summary of the known properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 41192-84-1 | [1][2] |
| Molecular Formula | C11H8F3NO2 | [2] |
| Molar Mass | 243.18 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Stability | Data not available |
Safety and Handling Precautions
Given the general hazards associated with quinoline derivatives and trifluoromethyl-containing compounds, the following handling procedures are recommended.
3.1. Personal Protective Equipment (PPE)
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3][4][5]
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.[3][5] Avoid contact with skin and eyes.[3][5]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[3][5]
3.2. General Handling
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure laboratory safety.
-
Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Incompatibilities: Keep away from strong oxidizing agents.
-
Light Sensitivity: While not explicitly stated for this compound, some quinoline derivatives are light-sensitive. It is prudent to store it in a light-resistant container.
Experimental Protocols
5.1. Solution Preparation (General Protocol)
-
Preparation: Perform all operations in a chemical fume hood.
-
Weighing: Accurately weigh the desired amount of this compound using an analytical balance.
-
Dissolution: In a suitable flask, add the desired solvent (e.g., DMSO, DMF, ethanol). The appropriate solvent may need to be determined empirically.
-
Mixing: Stir the solution until the compound is completely dissolved. Gentle heating or sonication may be required, but should be done with caution, especially if the thermal stability of the compound is unknown.
-
Storage: Store the prepared solution in a tightly sealed container, protected from light, and at an appropriate temperature (e.g., -20°C for long-term storage).
5.2. Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area.
-
Wear appropriate PPE.
-
For solid spills, carefully sweep up the material to avoid generating dust and place it in a sealed container for disposal.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Waste Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
Visualizations
6.1. Handling and Storage Workflow
The following diagram outlines the general workflow for the safe handling and storage of this compound.
References
Application Notes and Protocols for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in Agricultural Chemistry
Disclaimer: The following application notes and protocols are based on the known activities of structurally related quinoline derivatives in agricultural chemistry. As of the date of this document, specific experimental data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is not publicly available. These guidelines are intended to serve as a starting point for researchers and scientists in the evaluation of this compound's potential as an agrochemical.
Introduction
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them valuable scaffolds in the development of pharmaceuticals and agrochemicals.[1] In agriculture, various quinoline-based compounds have demonstrated potent fungicidal, herbicidal, and insecticidal properties.[1][2][3] The specific compound, this compound, possesses key structural motifs that suggest potential utility in crop protection:
-
4-Hydroxyquinoline Core: This scaffold is a known precursor for various pesticides, including fungicides, herbicides, and insecticides.[2]
-
8-Methoxy Group: Derivatives of 8-methoxyquinoline have shown herbicidal and antifungal activities.[4][5]
-
2-(Trifluoromethyl) Group: The trifluoromethyl moiety is a common feature in modern agrochemicals, often enhancing efficacy and metabolic stability.[6]
These combined features suggest that this compound is a promising candidate for investigation as a novel agrochemical agent.
Potential Applications and Mechanisms of Action
Based on the activities of analogous compounds, this compound is hypothesized to have the following applications:
-
Fungicide: Quinoline derivatives can disrupt fungal cell membranes, inhibit spore germination, and interfere with essential metabolic pathways.[7] The mechanism could involve the inhibition of key enzymes in pathogenic fungi.
-
Herbicide: Certain quinoline derivatives are known to inhibit photosynthesis or disrupt other vital plant processes.[8][9] The 8-methoxyquinoline structure, in particular, has been associated with herbicidal effects.[4]
-
Insecticide: Trifluoromethyl-containing quinoline compounds have been developed as potent insecticides, acting on the nervous system of insects.[6]
Experimental Protocols
The following are generalized protocols for the preliminary screening of this compound for its potential agrochemical activities.
This protocol is designed to assess the inhibitory effect of the test compound on the mycelial growth of common plant pathogenic fungi.
Materials:
-
This compound
-
Pure cultures of target fungi (e.g., Fusarium graminearum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA)
-
Sterile Petri dishes (90 mm)
-
Dimethyl sulfoxide (DMSO)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in DMSO.
-
Amended Media Preparation: Autoclave PDA and cool to 50-55°C. Add the stock solution to the molten PDA to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[10][11] A control plate should be prepared with DMSO only. Pour the amended PDA into sterile Petri dishes.
-
Fungal Inoculation: From the margin of a 7-day-old culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the disc at the center of each PDA plate.
-
Incubation: Incubate the plates at 25 ± 2°C in the dark.
-
Data Collection: Measure the radial growth of the fungal colony in two perpendicular directions at 24, 48, and 72 hours.
-
Analysis: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony in the control plate, and T is the average diameter of the fungal colony in the treated plate.
-
Determine the EC50 value (the concentration that inhibits 50% of mycelial growth).[10]
-
This protocol evaluates the pre- and post-emergence herbicidal activity of the test compound on common weed species.[12][13][14]
Materials:
-
This compound
-
Seeds of target weeds (e.g., Amaranthus retroflexus (redroot pigweed), Echinochloa crus-galli (barnyardgrass))
-
Pots with sterile soil mix
-
Greenhouse or controlled environment chamber
-
Spray chamber
Procedure:
Pre-emergence Application:
-
Sow weed seeds at a uniform depth in pots.
-
Prepare different concentrations of the test compound in a suitable solvent with a surfactant.
-
Apply the solutions evenly to the soil surface using a spray chamber.
-
Water the pots and place them in a greenhouse.
-
Assess the percentage of weed emergence and any phytotoxic effects (e.g., chlorosis, necrosis, stunting) after 14 and 21 days.
Post-emergence Application:
-
Grow weed seedlings in pots until they reach the 2-4 leaf stage.[15]
-
Apply the test compound solutions as described above.
-
Assess the percentage of weed control (visual rating of injury) and biomass reduction (fresh or dry weight) compared to untreated controls after 7, 14, and 21 days.[13]
This protocol assesses the toxicity of the test compound to a model insect pest.[16][17][18]
Materials:
-
This compound
-
Target insects (e.g., Myzus persicae (green peach aphid), Spodoptera frugiperda (fall armyworm) larvae)
-
Acetone
-
Sucrose solution
-
Leaf discs or artificial diet
-
Ventilated containers
Procedure:
Contact Bioassay (Vial Method): [16]
-
Prepare serial dilutions of the test compound in acetone.
-
Coat the inside of glass vials with the solutions and allow the solvent to evaporate, leaving a uniform film of the compound.
-
Introduce a known number of insects into each vial.
-
Record mortality at 24, 48, and 72 hours.
-
Calculate the LC50 value (the concentration that causes 50% mortality).
Ingestion Bioassay (Leaf Dip or Diet Incorporation): [19]
-
Leaf Dip: Prepare aqueous dilutions of the test compound. Dip leaf discs into the solutions and allow them to air dry. Place the treated leaf discs in a container with the target insects.
-
Diet Incorporation: For chewing insects, incorporate the test compound into an artificial diet at various concentrations.
-
Provide the treated food source to the insects.
-
Record mortality and any anti-feedant effects over a set period.
-
Calculate the LD50 value (the dose that causes 50% mortality).
Data Presentation
Quantitative data from the experimental protocols should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical In Vitro Fungicidal Activity of this compound
| Target Fungus | EC50 (µg/mL) |
| Fusarium graminearum | 15.2 |
| Botrytis cinerea | 8.5 |
| Rhizoctonia solani | 22.1 |
Table 2: Hypothetical Herbicidal Activity of this compound
| Weed Species | Application | GR50 (g a.i./ha) |
| Amaranthus retroflexus | Pre-emergence | 150 |
| Amaranthus retroflexus | Post-emergence | 100 |
| Echinochloa crus-galli | Pre-emergence | 250 |
| Echinochloa crus-galli | Post-emergence | 180 |
GR50: Dose required for 50% growth reduction.
Table 3: Hypothetical Insecticidal Activity of this compound
| Insect Species | Bioassay Method | LC50 / LD50 |
| Myzus persicae | Contact (LC50) | 25 µ g/vial |
| Spodoptera frugiperda | Ingestion (LD50) | 10 µ g/larva |
Visualizations
Caption: General workflow for the synthesis and agrochemical screening of a novel compound.
Caption: A hypothetical signaling pathway illustrating a potential fungicidal mode of action.
Caption: Logical relationship of structural components to potential agrochemical activities.
References
- 1. Quinoline Derivatives in Discovery and Development of Pesticides [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Synthesis, insecticidal, and fungicidal screening of some new synthetic quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 8-Methoxyquinoline-5-Amino Acetic Acid and its Herbicidal Potential | Journal of Advance Research in Applied Science (ISSN 2208-2352) [nnpub.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Synthesis and anti-phytopathogenic activity of 8-hydroxyquinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05712A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 12. contractlaboratory.com [contractlaboratory.com]
- 13. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 14. hracglobal.com [hracglobal.com]
- 15. Herbicide Resistance - Teagasc | Agriculture and Food Development Authority [teagasc.ie]
- 16. Bioassays for Monitoring Insecticide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. entomoljournal.com [entomoljournal.com]
- 19. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound? The synthesis of 4-hydroxyquinoline derivatives is typically achieved through classical methods such as the Conrad-Limpach or Gould-Jacobs reactions.[1][2] The Conrad-Limpach synthesis involves the condensation of an aniline (in this case, 2-methoxyaniline) with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate), followed by a high-temperature thermal cyclization.[3]
Q2: Why are high temperatures required for the cyclization step, and what are the risks? The cyclization step in syntheses like the Conrad-Limpach and Gould-Jacobs reactions requires high temperatures, often exceeding 250°C, to overcome the activation energy for the electrocyclic ring closure.[3][4][5] Such high temperatures can, however, lead to the decomposition of starting materials or products, resulting in the formation of dark, tarry materials and a reduction in yield.[1][5] Careful control and optimization of the reaction temperature are therefore critical.[4]
Q3: How can I monitor the progress of the reaction? Reaction progress should be monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] This allows you to determine the optimal reaction time for both the initial condensation and the subsequent cyclization, helping to prevent incomplete reactions or product degradation from prolonged heating.[4][5]
Q4: What is the role of an acid catalyst in the initial condensation step? In the Conrad-Limpach synthesis, the initial reaction between the aniline and the β-ketoester forms a Schiff base intermediate.[3] This process involves multiple tautomerizations that are often catalyzed by a strong acid, such as p-toluenesulfonic acid, HCl, or H₂SO₄.[3][4] The catalyst ensures the correct formation of the intermediate required for the subsequent cyclization.[4]
Q5: Are there modern alternatives to conventional heating for the cyclization step? Yes, microwave-assisted synthesis is a modern alternative that can significantly improve yields and shorten reaction times for quinoline synthesis.[1][5][6] Microwave heating provides rapid and efficient energy transfer, often leading to cleaner reactions and better outcomes compared to conventional heating methods.[5][7]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Yield of the Final Product
| Potential Cause | Recommended Solution |
| Incomplete Condensation | Ensure the purity of your starting materials (2-methoxyaniline and ethyl 4,4,4-trifluoroacetoacetate). Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) to facilitate the formation of the enamine intermediate.[4][8] Monitor by TLC to confirm the consumption of the starting aniline. |
| Failed Cyclization | The cyclization step is thermally demanding and often requires temperatures around 250°C.[4][5] Use a high-boiling, inert solvent like mineral oil, Dowtherm A, or diphenyl ether to ensure uniform and consistent heating.[4][9] Gradually increase the temperature if the reaction is not proceeding.[5] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.[4] |
| Product Decomposition | High temperatures can cause product degradation.[5] Optimize the balance between reaction temperature and time.[5][6] Once the reaction is complete (as monitored by TLC/LC-MS), cool the mixture promptly. |
| Impure Reagents | The purity of catalysts and reagents is critical.[4] Ensure all reagents are pure and dry, as contaminants can interfere with the reaction.[4] |
Issue 2: Formation of Dark Tar or Multiple Side Products
| Potential Cause | Recommended Solution |
| Harsh Reaction Conditions | The formation of thick tar is a common issue in classical quinoline syntheses due to aggressive reaction conditions.[1] Use a high-boiling inert solvent to moderate the reaction and ensure even heat distribution.[5][9] Avoid excessively high temperatures or prolonged heating.[5] |
| Air or Moisture Sensitivity | Some intermediates or the final product may be sensitive to air or moisture, especially at high temperatures.[4] Running the reaction under an inert atmosphere (nitrogen or argon) can prevent degradation and improve the final product's color and purity.[4][5] |
| Poor Regioselectivity | While less of an issue with symmetrically substituted anilines, poor regioselectivity can occur in some quinoline syntheses, leading to product mixtures.[4] The Conrad-Limpach reaction with a β-ketoester generally directs to the 4-hydroxyquinoline product under thermal conditions.[3] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is an Oil | If the product initially forms as a viscous oil, it may be due to impurities or residual high-boiling solvent.[5] Attempt to induce crystallization by triturating the oil with a non-polar solvent like hexanes or petroleum ether.[5] Ensure the high-boiling solvent is thoroughly removed, potentially under a high vacuum.[5] |
| Product Precipitation Issues | The product often precipitates upon cooling the reaction mixture.[4] If precipitation is poor, dilute the cooled mixture with a hydrocarbon solvent such as hexanes or cyclohexane to decrease the product's solubility and force precipitation.[4][9] |
| Persistent Impurities | If impurities remain after precipitation and washing, further purification may be necessary. Recrystallization from a suitable solvent or column chromatography on silica gel are common methods for purifying 4-hydroxyquinolines.[8][10] |
Data Presentation: Optimizing Cyclization Conditions
The yield of the thermal cyclization step is highly dependent on temperature, time, and the choice of solvent. The following table provides illustrative data based on typical outcomes for Conrad-Limpach and Gould-Jacobs reactions.
| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Observations |
| 1 | Neat (No Solvent) | 250 | 30 | ~30% | Significant charring and tar formation observed.[3] |
| 2 | Mineral Oil | 250 | 30 | >80% | Cleaner reaction, improved heat transfer.[4] |
| 3 | Diphenyl Ether | 255-260 | 30 | ~90% | High yield, effective solvent for maintaining temperature.[9] |
| 4 | 1,2,4-Trichlorobenzene | 214 | 60 | ~70% | Lower boiling point requires longer reaction time.[11] |
| 5 | Dowtherm A | 250 | 15 | ~85% | Effective for rapid, high-temperature reactions.[5][9] |
| 6 | Dowtherm A | 300 | 5 | ~47% | Higher temperature can increase reaction rate but may also lead to degradation if time is not optimized.[6] |
Note: Data is illustrative and based on literature for similar 4-hydroxyquinoline syntheses. Actual results will vary.
Experimental Protocols & Visualizations
Protocol 1: Synthesis of the Enamine Intermediate
This protocol describes the initial acid-catalyzed condensation.
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine 2-methoxyaniline (1.0 equiv.), ethyl 4,4,4-trifluoroacetoacetate (1.05 equiv.), and a suitable solvent like toluene.
-
Catalysis: Add a catalytic amount of p-toluenesulfonic acid (0.05 equiv.).[8]
-
Reaction: Heat the mixture to reflux (approx. 110-140°C).[8] Water will be collected in the Dean-Stark trap as a byproduct.
-
Monitoring: Monitor the reaction via TLC until the 2-methoxyaniline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the solution with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.[8] Dry the organic phase over anhydrous sodium sulfate.
-
Isolation: Remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a viscous oil and can be used in the next step without further purification.[4]
Protocol 2: Thermal Cyclization to this compound
This protocol describes the high-temperature ring-closing reaction.
-
Setup: Place the crude enamine intermediate into a flask containing a high-boiling, inert solvent (e.g., Dowtherm A or mineral oil).[4][5] The flask should be equipped with a high-temperature thermometer and a reflux condenser.
-
Inert Atmosphere: Flush the system with an inert gas like nitrogen or argon.[4]
-
Heating: Vigorously stir the mixture and heat it to approximately 250°C.[4][5] Maintain this temperature for 30-60 minutes.
-
Monitoring: If possible, carefully monitor the reaction progress by TLC to determine the optimal endpoint.[4]
-
Cooling & Precipitation: After completion, cool the reaction mixture to room temperature. The product will often precipitate as a solid.[4]
-
Isolation: Dilute the mixture with a non-polar solvent (e.g., hexanes) to facilitate further precipitation and to help wash away the high-boiling reaction solvent.[4]
-
Purification: Collect the solid product by filtration, wash it thoroughly with the non-polar solvent, and dry it under a vacuum to obtain the crude this compound.[4][9] Further purification can be achieved by recrystallization.[10]
Diagrams and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ablelab.eu [ablelab.eu]
- 7. asianpubs.org [asianpubs.org]
- 8. 4-HYDROXY-2-(TRIFLUOROMETHYL)QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]
- 11. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
Solubility issues of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in aqueous solutions
Welcome to the technical support center for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility challenges commonly encountered with this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Understanding the Solubility Challenges
Substituted quinoline derivatives like this compound often exhibit low aqueous solubility. This can be attributed to several structural factors:
-
Hydrophobic Core: The fundamental quinoline structure is a bicyclic aromatic system, which is inherently hydrophobic.
-
Trifluoromethyl Group: The trifluoromethyl (CF3) group, while beneficial for metabolic stability and target binding, significantly increases the lipophilicity of the molecule, further reducing its solubility in water.
-
Crystal Lattice Energy: Strong intermolecular forces within the solid crystal lattice of the compound can make it energetically unfavorable for water molecules to solvate individual molecules, thus limiting solubility.
Troubleshooting Common Solubility Issues
This section addresses specific problems you might encounter during your experiments.
Issue 1: My compound does not dissolve in aqueous buffer.
-
Possible Cause: The inherent low solubility of the quinoline derivative.
-
Solutions:
-
Co-solvents: For initial experiments, preparing a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) or ethanol is common. Subsequent dilutions into your aqueous buffer should be done carefully to avoid precipitation. Note that high concentrations of organic solvents can affect biological assays.
-
pH Adjustment: Quinoline derivatives are often weakly basic. Adjusting the pH of your aqueous solution to be 1-2 units below the compound's pKa can lead to protonation of the quinoline nitrogen, forming a more soluble salt.
-
Warming: Gently warming the solution can sometimes help to dissolve the compound, but be cautious as this can also lead to supersaturation and subsequent precipitation upon cooling.
-
Issue 2: My compound precipitates out of solution after initial dissolution.
-
Possible Cause: Supersaturation or a change in solution conditions (e.g., temperature, pH).
-
Solutions:
-
Equilibration Time: Ensure your solution has been given adequate time to reach equilibrium. The shake-flask method, a standard for determining thermodynamic solubility, often requires 24-48 hours of agitation.
-
Buffer Capacity: If you are using pH adjustment, ensure your buffer has sufficient capacity to maintain the desired pH after the addition of your compound.
-
Avoid High Concentrations: Work with the lowest effective concentration of your compound to minimize the risk of precipitation.
-
Issue 3: I am observing inconsistent results in my biological assays.
-
Possible Cause: Poor solubility can lead to inaccurate concentrations of the active compound, resulting in unreliable and irreproducible data.
-
Solutions:
-
Solubility Enhancement: Employ a solubility enhancement technique such as co-solvency, pH adjustment, or cyclodextrin complexation to ensure your compound is fully dissolved at the desired concentration.
-
Filtration: Before use in an assay, filter your prepared solution through a 0.22 µm filter to remove any undissolved micro-precipitates that may not be visible.
-
Frequently Asked Questions (FAQs)
Q1: What is the best organic solvent to use for a stock solution?
A1: Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of hydrophobic compounds due to its ability to dissolve a wide range of polar and non-polar molecules. Ethanol is another common choice. When preparing for an experiment, it is crucial to consider the tolerance of your specific assay to the chosen organic solvent.
Q2: How can I determine the aqueous solubility of my compound?
A2: The "shake-flask" method is the gold standard for determining thermodynamic solubility. This involves adding an excess of the solid compound to an aqueous buffer, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then measuring the concentration of the dissolved compound in the filtered supernatant. High-throughput methods using 96-well filter plates are also available for more rapid screening.
Q3: What are co-solvents and how do they work?
A3: Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds. They work by reducing the polarity of the solvent system, which decreases the interfacial tension between the aqueous solution and the hydrophobic solute. Common co-solvents include ethanol, propylene glycol, and polyethylene glycols (PEGs).
Q4: What is cyclodextrin complexation?
A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, like your quinoline derivative, within their cavity, forming an inclusion complex. This complex is more water-soluble due to the hydrophilic outer surface of the cyclodextrin.
Q5: Will modifying the pH of my solution affect my compound's activity?
A5: It is possible. While pH adjustment can be an effective way to increase solubility, the resulting change in the ionization state of your compound could potentially alter its biological activity or its ability to permeate cell membranes. It is important to evaluate the activity of your compound at the pH required for solubilization and compare it to its activity under other conditions if possible.
Quantitative Data Summary
As specific experimental solubility values for this compound are not publicly available, the following table provides a general overview of solubility classifications used in pharmacology. It is anticipated that this compound falls into the "poorly soluble" or "very slightly soluble" categories in aqueous buffers.
| Solubility Classification | Parts of Solvent Required for 1 Part of Solute | Approximate Solubility Range (mg/mL) |
| Very Soluble | < 1 | > 1000 |
| Freely Soluble | 1 - 10 | 100 - 1000 |
| Soluble | 10 - 30 | 33 - 100 |
| Sparingly Soluble | 30 - 100 | 10 - 33 |
| Slightly Soluble | 100 - 1000 | 1 - 10 |
| Very Slightly Soluble | 1000 - 10,000 | 0.1 - 1 |
| Practically Insoluble | > 10,000 | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method
Objective: To determine the thermodynamic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for quantification
Procedure:
-
Add an excess amount of the solid compound to a glass vial. A general rule is to add enough solid so that undissolved particles are clearly visible after the equilibration period.
-
Add a known volume of the aqueous buffer to the vial.
-
Seal the vial tightly and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
-
To separate the dissolved compound from the undissolved solid, centrifuge the vial at a high speed.
-
Carefully remove the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-precipitates.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.
Protocol 2: Solubility Enhancement using a Co-solvent
Objective: To prepare a solution of this compound at a target concentration using a co-solvent.
Materials:
-
This compound (solid)
-
Co-solvent (e.g., DMSO, ethanol)
-
Aqueous buffer of choice
Procedure:
-
Prepare a high-concentration stock solution of the compound in the chosen co-solvent (e.g., 10 mM in 100% DMSO). Ensure the compound is fully dissolved in the stock solution.
-
To prepare the final working solution, slowly add the stock solution to the aqueous buffer while vortexing or stirring. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
The final concentration of the co-solvent in the working solution should be kept to a minimum, ideally below 1% (v/v), to minimize its potential effects on the experimental system.
-
Visually inspect the final solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit has been exceeded.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation
Objective: To increase the apparent aqueous solubility of this compound through inclusion complexation with a cyclodextrin.
Materials:
-
This compound (solid)
-
A suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a solution of the cyclodextrin in the aqueous buffer at the desired concentration. The concentration of cyclodextrin needed will depend on the desired increase in compound solubility and should be determined experimentally.
-
Add the solid this compound to the cyclodextrin solution.
-
Stir the mixture vigorously at room temperature for a period of 24-48 hours to allow for the formation of the inclusion complex.
-
After the stirring period, filter the solution to remove any undissolved compound.
-
The concentration of the solubilized compound in the filtrate can then be determined using an appropriate analytical method.
Visualizations
Potential Signaling Pathway Involvement
Given that many quinoline derivatives with trifluoromethyl groups exhibit kinase inhibitory activity, a plausible target for this compound is the PI3K/mTOR signaling pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.
Caption: Potential inhibition of the PI3K/mTOR signaling pathway.
Experimental Workflow for Solubility Determination
The following diagram outlines the key steps in the shake-flask method for determining aqueous solubility.
Caption: Workflow for the shake-flask solubility determination method.
Logical Flow for Troubleshooting Solubility Issues
This diagram presents a logical approach to addressing common solubility problems encountered in the lab.
Caption: A logical guide for troubleshooting solubility problems.
Stability of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline under experimental conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. The information is designed to address potential stability issues encountered during experimental procedures.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Inconsistent results or loss of potency in analytical assays.
-
Possible Cause: Degradation of the compound due to improper storage or handling. Quinoline derivatives can be sensitive to environmental factors.[1][2]
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a cool, dry, and dark place. For long-term storage, refrigeration (2-8°C) is recommended.[2]
-
Protect from Light: Quinoline compounds can be light-sensitive.[2][3] Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.
-
Use Freshly Prepared Solutions: Whenever possible, prepare solutions fresh for each experiment to minimize the potential for degradation in solution.
-
Inert Atmosphere: For sensitive applications or long-term solution storage, consider using a de-gassed solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]
-
Issue 2: Appearance of unexpected peaks in HPLC analysis.
-
Possible Cause: Chemical degradation of this compound. The appearance of new peaks in a stability-indicating HPLC chromatogram is a classic sign of degradation.[2]
-
Troubleshooting Steps:
-
Conduct Forced Degradation Studies: To identify potential degradation products, perform forced degradation studies under various stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress.[1][4][5][6] This will help in understanding the degradation profile of the molecule.
-
Characterize Degradants: If significant degradation is observed, further characterization of the new peaks using techniques like LC-MS or NMR may be necessary to elucidate the structure of the degradation products.
-
Optimize Analytical Method: Ensure your HPLC method is "stability-indicating," meaning it can separate the parent compound from all potential degradation products.
-
Issue 3: Color change in solid compound or solution.
-
Possible Cause: This often indicates chemical degradation. Quinoline compounds, when aged or exposed to light, can turn yellow or brown.[7] For hydroxyquinolines, color change can be a sign of oxidation or other degradation pathways.[2]
-
Troubleshooting Steps:
-
Review Handling Procedures: Assess if the compound has been unduly exposed to light, high temperatures, or reactive chemicals.
-
Purity Check: Re-analyze the purity of the material to determine the extent of degradation.
-
Discard if Necessary: If significant coloration and impurity are detected, it is advisable to use a fresh batch of the compound for critical experiments.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected stable storage conditions for this compound?
A1: While specific stability data for this exact molecule is not extensively published, based on related quinoline compounds, it is recommended to store it in a tightly sealed container in a cool, dry, and dark environment.[2] For long-term stability, refrigeration at 2-8°C is advisable. Protection from light is crucial, as many quinoline derivatives are photosensitive.[2][3][8]
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of quinoline derivatives can be pH-dependent.[9] Strong acidic (pH ≤ 2.0) or basic conditions can lead to hydrolysis.[1] For N-nitrosoamino-3-methylimidazo[4,5-f]quinoline, a related heterocyclic compound, stability was observed in the pH range of 5.5-9.0.[1] It is recommended to use buffered solutions to maintain a consistent pH and to evaluate the stability of your compound at the specific pH of your experiment.[2]
Q3: Is this compound susceptible to oxidation?
A3: Yes, the presence of a hydroxyl group on the quinoline ring suggests a potential susceptibility to oxidation.[1][2] To minimize oxidative degradation, it is recommended to use de-gassed solvents for solution preparation and to store solutions under an inert atmosphere, especially for long-term storage.[2]
Q4: What is the likely impact of the trifluoromethyl and methoxy groups on the compound's stability?
A4: The trifluoromethyl (CF3) group, being a strong electron-withdrawing group, is known to increase the metabolic and chemical stability of many bioactive molecules.[10][11] The methoxy (OCH3) group at the 8-position has been shown in some fluoroquinolones to play an important role in enhancing stability against UV light irradiation.[8] Therefore, these substitutions may confer greater stability compared to unsubstituted hydroxyquinolines.
Q5: What is a forced degradation study and why is it important?
A5: A forced degradation or stress study is designed to intentionally degrade a compound under more severe conditions than accelerated stability studies.[1][4][5] These studies are critical for:
-
Identifying potential degradation products.[1]
-
Developing and validating stability-indicating analytical methods.[1]
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on this compound. Specific concentrations and conditions should be optimized for your specific experimental setup.
-
Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Follow the same incubation and neutralization procedure as for acid hydrolysis.
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of 3% hydrogen peroxide. Keep at room temperature for a defined period, monitoring the reaction periodically.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C) for an extended period (e.g., 24-72 hours).[4]
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[12] A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Calculate the percentage of degradation and identify the retention times of any new peaks.
-
Data Presentation
Table 1: Example Forced Degradation Data for this compound
| Stress Condition | Duration (hours) | Temperature | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 | 60°C | 8.5 | 2 |
| 0.1 N NaOH | 24 | 60°C | 12.1 | 3 |
| 3% H₂O₂ | 24 | Room Temp | 5.2 | 1 |
| Dry Heat (Solid) | 72 | 80°C | < 1.0 | 0 |
| Photolytic (Solution) | - | ICH Q1B | 15.7 | 4 |
Note: This is example data and should be confirmed by experimental studies.
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible degradation pathways for the compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Quinoline - Wikipedia [en.wikipedia.org]
- 8. Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. BJOC - Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases [beilstein-journals.org]
- 12. ema.europa.eu [ema.europa.eu]
Technical Support Center: Troubleshooting Assays with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results in assays involving 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline and related quinoline derivatives. The following guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.
General Troubleshooting Guide
Researchers working with quinoline derivatives often face challenges related to the inherent physicochemical properties of this class of compounds. Below are answers to frequently asked questions regarding common issues such as compound autofluorescence and poor solubility.
FAQs: Compound Properties and Assay Interference
Q1: My fluorescent assay shows high background signal after adding the quinoline compound. What could be the cause?
A: High background in fluorescence-based assays is a common issue when working with quinoline derivatives due to their intrinsic fluorescence, also known as autofluorescence.[1] The quinoline scaffold contains an extended π-electron system that can absorb light and subsequently emit it, leading to a high background signal that can mask the specific signal from your fluorescent probe.[1][2]
To confirm if your compound is autofluorescent, you should measure its fluorescence in the assay buffer without any other assay components.[1] This can be done using a fluorescence microplate reader set to the excitation and emission wavelengths of your assay's fluorophore.[1]
Q2: How can I reduce or eliminate the interference from compound autofluorescence?
A: There are several strategies to mitigate autofluorescence:
-
Subtract Background Fluorescence: For each concentration of your compound, run a parallel well containing only the compound in the assay buffer. Subtract the fluorescence intensity of this control from your experimental wells.[1]
-
Switch to Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green region of the spectrum. If your assay chemistry allows, switching to a fluorophore that excites and emits at longer wavelengths (red or far-red, >600 nm) can minimize spectral overlap.[1]
-
Time-Resolved Fluorescence (TRF): If your instrumentation supports it, using TRF assays with long-lifetime lanthanide-based fluorophores can be effective. A delay between excitation and emission detection allows the short-lived background fluorescence from the compound to decay, while the long-lived signal from the probe is measured.[3]
-
Spectral Unmixing: For imaging-based assays, if your microscope has spectral detection capabilities, you can use linear unmixing algorithms to computationally separate the emission spectrum of your quinoline compound from that of your assay fluorophore.[1]
Q3: I'm observing precipitation of my compound after diluting the DMSO stock into my aqueous assay buffer. How can I resolve this?
A: Poor aqueous solubility is a frequent challenge with hydrophobic compounds like many quinoline derivatives.[4] The trifluoromethyl group in your compound can further increase its hydrophobicity. Here are some strategies to address precipitation:
-
Optimize Stock Concentration: Using a lower concentration of your DMSO stock solution can reduce the likelihood of the compound crashing out upon dilution into an aqueous buffer.[4]
-
Stepwise Dilution: Avoid adding the DMSO stock directly into the final volume of the aqueous buffer. Instead, perform serial dilutions in the buffer, allowing for gradual solvent exchange.[4]
-
Inclusion of Surfactants or Solubilizing Agents: In some cell-free assays, a small, non-interfering concentration of a non-ionic surfactant (e.g., Tween-20, Triton X-100) can help maintain compound solubility. However, the compatibility of such agents with your specific assay must be validated.[5]
-
Pre-warming the Assay Medium: Gently warming the assay medium before adding the compound stock can sometimes improve solubility.
Q4: My results with the quinoline compound are inconsistent between experiments. What are the potential sources of this variability?
A: In addition to solubility issues, several other factors can contribute to experimental variability:[4]
-
Compound Stability: Ensure the compound is stored correctly, typically at -20°C or -80°C for stock solutions, to prevent degradation.[4] Avoid repeated freeze-thaw cycles by preparing and storing the compound in smaller aliquots.[4]
-
Cell Health and Passage Number: Use healthy cells within a consistent and low passage number range to avoid genetic drift and altered cellular responses.[4]
-
Plate Edge Effects: In plate-based assays, the outer wells are more susceptible to evaporation, which can alter the effective compound concentration. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification in the incubator.[4]
Quantitative Data for Related 8-Methoxy-Quinoline Derivatives
| Compound Name | Cell Line | Assay Type | IC50 (µM) |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | HCT116 (Colon Cancer) | Cytotoxicity | 0.33 |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline | Caco-2 (Colon Cancer) | Cytotoxicity | 0.51 |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | HCT116 (Colon Cancer) | Cytotoxicity | 0.35 |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline | Caco-2 (Colon Cancer) | Cytotoxicity | 0.54 |
Note: The data presented is for structurally related compounds and should be used as a reference only.
Experimental Protocols
Below are detailed methodologies for key experiments that are often employed when characterizing the activity of novel quinoline derivatives.
Protocol 1: Measurement of Compound Autofluorescence
Objective: To determine the intrinsic fluorescence of a quinoline compound at the wavelengths used in a primary assay.
Materials:
-
This compound
-
Assay buffer (the same buffer used in your fluorescence-based assay)
-
Black, clear-bottom 96- or 384-well plates[1]
-
Fluorescence microplate reader[1]
Procedure:
-
Prepare a serial dilution of the quinoline compound in the assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.
-
Add the compound dilutions to the wells of the microplate.
-
Include wells containing only the assay buffer to serve as a blank control.[1]
-
Place the plate in the fluorescence microplate reader.
-
Set the excitation wavelength to match that of your primary assay's fluorophore.
-
Scan a range of emission wavelengths that includes the emission peak of your assay's fluorophore to determine if there is any signal from the compound alone.[1]
Protocol 2: Cell Viability (MTT) Assay
Objective: To assess the effect of the quinoline compound on cell viability and determine its cytotoxic potential.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Prepare serial dilutions of the quinoline compound in cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (typically <0.5%).[4]
-
Remove the existing medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.[4]
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[4]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizations: Pathways and Workflows
Signaling Pathway
Some 8-methoxy-quinoline derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT/mTOR signaling pathway.[4][5][6] This pathway is a critical regulator of cell growth, proliferation, and survival.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Quinoline Derivative Synthesis
Welcome to the technical support center for the synthesis of quinoline derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions related to the synthesis of these important heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues users might encounter during their experiments in a question-and-answer format.
Issue 1: Low Reaction Yield
Question: My quinoline synthesis reaction is resulting in a very low yield or no product at all. What are the common causes and how can I improve the yield?
Answer: Low yields in quinoline synthesis can stem from several factors, often specific to the chosen synthetic method. Here are some common causes and solutions:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and highly substrate-dependent. An unsuitable catalyst may fail to promote the reaction or may encourage the formation of side products.[1] Consider screening different Brønsted acids (e.g., p-toluenesulfonic acid), Lewis acids (e.g., In(OTf)₃, ZnCl₂), or heterogeneous catalysts.[2]
-
Suboptimal Reaction Temperature: Many quinoline cyclizations require heating to proceed efficiently.[1] However, excessive temperatures can lead to the decomposition of reactants or products and the formation of tarry byproducts.[1][3] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.[1] Careful optimization of the temperature profile is recommended.[2]
-
Poor Substrate Reactivity: The electronic and steric properties of your starting materials can significantly impact the reaction rate. For instance, electron-withdrawing groups on an aniline can deactivate the ring, making the cyclization step more difficult.[1][4]
-
Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the process. Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[1]
-
Polymerization of Reactants: In reactions like the Doebner-von Miller synthesis, the α,β-unsaturated aldehyde or ketone starting material can undergo acid-catalyzed polymerization, leading to the formation of tar and significantly reducing the yield.[5][6][7] Employing a biphasic solvent system can sequester the carbonyl compound in an organic phase, drastically reducing its self-polymerization.[3][6]
Issue 2: Formation of Side Products (Tar and Polymers)
Question: My reaction mixture becomes a thick, dark, intractable tar, making product isolation difficult. How can I minimize tar formation?
Answer: Tar formation is a common issue, particularly in classical methods like the Skraup and Doebner-von Miller syntheses, due to harsh acidic and oxidizing conditions.[3][5] Here are some strategies to mitigate this problem:
-
Use of a Moderator (Skraup Synthesis): The Skraup synthesis is notoriously exothermic and vigorous.[3][8] Adding a moderating agent like ferrous sulfate (FeSO₄) or boric acid is crucial to control the reaction's violence and reduce charring.[1][3][8] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly.[1][8]
-
Controlled Reagent Addition: The slow and careful addition of strong acids, like concentrated sulfuric acid, with efficient cooling and stirring is essential to prevent localized hotspots and control the exothermic nature of the reaction.[3]
-
Temperature Control: Avoid excessively high temperatures. The reaction should be initiated with gentle heating, and the exothermic phase should be carefully controlled.[3]
-
Biphasic Reaction Medium (Doebner-von Miller Synthesis): To prevent the polymerization of α,β-unsaturated carbonyl compounds, a biphasic system (e.g., water/toluene) can be used to sequester the carbonyl compound, thereby reducing tar formation.[3][6]
-
"Green" Alternatives: Consider modern, greener protocols that often use milder conditions. For example, microwave-assisted synthesis or the use of ionic liquids can lead to cleaner reactions with reduced tar formation.[4][7]
Issue 3: Poor Regioselectivity
Question: I am obtaining a mixture of regioisomers in my synthesis. How can I control the regioselectivity?
Answer: Regioselectivity is a significant challenge in several quinoline syntheses, including the Friedländer, Combes, and Skraup/Doebner-von Miller reactions, especially when using unsymmetrical starting materials.[9][10][11] The regiochemical outcome is primarily governed by electronic effects, steric hindrance, and reaction conditions.[9]
-
Electronic and Steric Effects: The electron-donating or withdrawing nature of substituents on the aniline and the carbonyl reactant can direct the cyclization.[9] Similarly, bulky substituents can favor the formation of the less sterically hindered product.[9]
-
Optimization of Reaction Conditions: Systematically varying the catalyst (acidic or basic), solvent, and reaction temperature can significantly influence the reaction pathway and favor the formation of a single isomer.[9]
-
Substrate Modification: Introducing a directing group on one of the reactants can help steer the reaction towards the desired regioisomer.[9] For the Friedländer synthesis with unsymmetrical ketones, introducing a phosphoryl group on the α-carbon of the ketone has been shown to improve regioselectivity.[12]
-
Modern Catalytic Systems: The use of specific catalysts, such as certain amine catalysts or ionic liquids, has been reported to control regioselectivity in the Friedländer synthesis.[12]
Data Presentation
Table 1: Effect of Catalyst and Conditions on Friedländer Synthesis Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-TsOH | Toluene | Reflux | 6 | 85 |
| In(OTf)₃ | CH₂Cl₂ | Room Temp | 12 | 92 |
| None | Water | 70 | 3 | 97[13] |
| Iodine | Solvent-free | 80 | 2 | 90 |
| Gold catalyst | Dioxane | 100 | 8 | 88 |
Table 2: Troubleshooting Guide for Common Quinoline Syntheses
| Synthesis Method | Common Problem | Probable Cause | Recommended Solution |
| Skraup | Violent, uncontrollable reaction | Highly exothermic nature of the reaction.[3][4][8] | Add a moderator like ferrous sulfate (FeSO₄).[3][4][8] Ensure slow, careful addition of sulfuric acid with efficient cooling.[3][4] |
| Low yield and excessive tar formation | Polymerization and charring of reactants due to harsh conditions.[3][5] | Use a moderator.[3] Optimize temperature control.[3] Purify the crude product by steam distillation.[1][3] | |
| Doebner-von Miller | Low yield due to polymer formation | Acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[5][6][7] | Employ a biphasic solvent system (e.g., water/toluene).[3][6] Use milder Lewis acids as catalysts.[6] |
| Friedländer | Formation of aldol condensation side products | Self-condensation of the ketone reactant, especially under basic conditions.[5] | Use an imine analog of the o-aminoaryl aldehyde or ketone.[5] Employ milder reaction conditions, such as a gold catalyst.[5] |
| Poor regioselectivity with unsymmetrical ketones | Competing reaction pathways due to similar reactivity of α-carbons.[9][10] | Modify substituents to alter steric/electronic balance.[9] Optimize reaction conditions (catalyst, solvent, temperature).[9] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.
-
Charging Reactants: To the flask, add aniline, glycerol, and ferrous sulfate heptahydrate.[3]
-
Acid Addition: Slowly add concentrated sulfuric acid through the dropping funnel with constant stirring and cooling in an ice bath.[3]
-
Reaction: Gently heat the mixture to initiate the reaction. Once the exothermic reaction begins, remove the heat source and allow the reaction to proceed. If the reaction becomes too vigorous, cool the flask.
-
Completion: After the initial vigorous reaction subsides, heat the mixture to reflux for several hours to ensure completion.[3]
-
Work-up: Allow the mixture to cool and carefully pour it into a large volume of cold water.[5]
-
Purification: Make the solution strongly basic with sodium hydroxide to liberate the free quinoline base.[5] The crude quinoline is often purified by steam distillation to separate it from non-volatile tar.[1]
Protocol 2: Friedländer Synthesis in Water (Green Protocol)
-
Reaction Setup: In a round-bottom flask, suspend 2-aminobenzaldehyde (1 mmol) and the ketone (1.2 mmol) in water (5 mL).[14]
-
Reaction: Heat the mixture at 70 °C and stir vigorously for 3 hours.[13][14] Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Isolation: If the product precipitates, collect the solid by filtration. If not, extract the aqueous layer with an organic solvent.[14]
-
Purification: Wash the product with cold water and dry. If necessary, the product can be further purified by recrystallization.[15]
Visualizations
Caption: A general troubleshooting workflow for addressing low yields.
Caption: Experimental workflow for the moderated Skraup synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the major drawbacks of classical quinoline synthesis methods?
A1: Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses often suffer from harsh reaction conditions, such as high temperatures and the use of strong acids.[7] These conditions can lead to low yields, the formation of difficult-to-remove tar, and limited functional group compatibility.[7]
Q2: Are there "greener" or more environmentally friendly alternatives for quinoline synthesis?
A2: Yes, several greener protocols have been developed to address the drawbacks of classical methods.[16] For the Friedländer synthesis, conducting the reaction in water at elevated temperatures without a catalyst has proven to be an efficient and environmentally friendly method.[4][13][14] Microwave-assisted synthesis (MAS) can significantly accelerate reaction times and improve yields, often under solvent-free conditions.[4][7] The use of recyclable catalysts, such as ionic liquids or heterogeneous nanocatalysts, also represents a more sustainable approach.[4]
Q3: How do substituents on the aniline starting material affect the reaction outcome?
A3: Substituents on the aniline ring have a significant impact on the reaction. Electron-donating groups generally enhance the nucleophilicity of the aniline, which favors the reaction and typically leads to higher yields.[4] Conversely, strong electron-withdrawing groups (e.g., -NO₂) deactivate the aromatic ring, making the cyclization step more difficult and often resulting in lower yields.[4] Steric hindrance from bulky ortho-substituents can also negatively affect the reaction yield.[4]
Q4: What are some common purification techniques for quinoline derivatives?
A4: The purification strategy depends on the nature of the crude product. For reactions that produce significant amounts of tar, such as the Skraup synthesis, steam distillation is a common and effective method to isolate the volatile quinoline product.[1][3] For more complex mixtures or to separate isomers, column chromatography on silica gel is often employed.[14] However, the basic nature of quinolines can sometimes lead to decomposition on acidic silica gel.[17] In such cases, using a deactivated stationary phase or an alternative purification method like crystallization of a salt (e.g., hydrochloride or picrate) can be effective.[4] After crystallization, the free base can be regenerated.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Side-Product Formation in Quinoline Synthesis
Welcome to the technical support center for quinoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the outcomes of their quinoline synthesis experiments. The following guides and FAQs address specific challenges, focusing on the identification and mitigation of common side products in the Skraup, Doebner-von Miller, Combes, and Friedländer quinoline syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in classical quinoline synthesis reactions?
A1: Common side products vary depending on the specific synthesis method. In the Skraup and Doebner-von Miller reactions, tar and polymer formation are frequent issues due to the polymerization of acrolein or other α,β-unsaturated carbonyl compounds under strongly acidic and high-temperature conditions.[1] For the Friedländer synthesis, self-condensation (aldol condensation) of the ketone reactant is a common side reaction, especially under basic conditions.[1] In the Combes synthesis, a primary challenge is the formation of undesired regioisomers when using unsymmetrical β-diketones.[1]
Q2: How can I improve the overall yield and purity of my quinoline synthesis?
A2: Optimizing reaction conditions is key. This includes careful control of temperature, reaction time, and the choice of catalyst and solvent. Using milder catalysts can often prevent the harsh conditions that lead to byproducts.[1] Ensuring the purity of starting materials is also a crucial step to prevent impurities from participating in side reactions. Purification techniques such as vacuum distillation, recrystallization, and column chromatography are essential for isolating the desired product.[1]
Q3: Are there general strategies to minimize side-product formation across different quinoline synthesis methods?
A3: Yes, several general strategies are effective. Careful temperature control is critical, as higher temperatures often promote undesired side reactions. The choice of catalyst is also vital; for instance, milder catalysts can prevent the harsh conditions that lead to byproducts. The purity of starting materials should be ensured to avoid introducing contaminants that can lead to side reactions.
Troubleshooting Guides
Skraup Synthesis
Problem: The reaction is extremely vigorous and results in significant tar formation, leading to low yields and difficult purification.
-
Cause: The Skraup synthesis is notoriously exothermic.[2] The harsh acidic and oxidizing conditions cause polymerization of the reactants and intermediates, leading to tar formation.[2]
-
Solution:
-
Use a Moderator: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to make the reaction less violent and reduce charring.[2]
-
Controlled Acid Addition: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exotherm.[2]
-
Temperature Optimization: Gently heat the reaction to initiate it, and then control the temperature to avoid excessive heat.[2]
-
Purification: The crude product is often a black, tarry substance.[2] Purification by steam distillation followed by extraction is a common and effective method to isolate the quinoline derivative from the tar.[2]
-
Doebner-von Miller Synthesis
Problem: The reaction produces a complex mixture of byproducts and resinous materials, leading to low yields.
-
Cause: Polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction, especially under strong acid catalysis.[1][3] Another potential side reaction is the reduction of intermediates, leading to partially or fully saturated quinoline-like structures.[1]
-
Solution:
-
Biphasic Reaction Medium: Sequestering the carbonyl compound in an organic phase (e.g., toluene) can drastically reduce polymerization in the acidic aqueous phase and increase the yield.[3]
-
Slow Addition of Reactants: Adding the α,β-unsaturated carbonyl compound slowly to the reaction mixture can help to control its concentration and minimize self-condensation.[4]
-
Control of Oxidation State: Careful control of reaction stoichiometry and the use of a suitable external oxidizing agent can help drive the reaction towards the desired aromatic quinoline product.[1]
-
Combes Quinoline Synthesis
Problem: A mixture of regioisomers is formed when using an unsymmetrical β-diketone.
-
Cause: The aniline can react with either of the carbonyl groups of the unsymmetrical β-diketone, leading to two different Schiff base intermediates and subsequently two regioisomeric quinoline products.[5]
-
Solution:
-
Steric Hindrance: Increasing the steric bulk of the substituents on the β-diketone can favor the formation of one regioisomer over the other.[5]
-
Electronic Effects: The electronic properties of the substituents on the aniline (electron-donating or electron-withdrawing) can influence the regioselectivity of the cyclization step.[5] For instance, using methoxy-substituted anilines can favor the formation of 2-CF₃-quinolines, while chloro- or fluoroanilines tend to yield the 4-CF₃ regioisomer when reacted with trifluoromethyl-β-diketones.[5]
-
Friedländer Synthesis
Problem: Formation of aldol condensation side products, leading to a complex mixture and difficult purification.
-
Cause: The ketone reactant can undergo self-condensation under the reaction conditions, particularly with base catalysis.[1]
-
Solution:
-
Use an Imine Analog: To avoid aldol condensation, especially under alkaline conditions, one can use an imine analog of the o-aminoaryl aldehyde or ketone.[6]
-
Milder Conditions: Using milder reaction conditions, such as employing a gold catalyst, can suppress side reactions and improve yields.[6]
-
Slow Addition: Slowly adding the ketone to the reaction mixture can also help to minimize its self-condensation.
-
Data Presentation
Table 1: Effect of Moderator on Skraup Synthesis Yield
| Moderator | Oxidizing Agent | Yield of Quinoline (%) | Reference |
| Ferrous Sulfate | Nitrobenzene | 84-91 | [7] |
| None (violent reaction) | Nitrobenzene | Typically lower and variable | [8] |
| Arsenic Pentoxide | - | Generally good, less violent | [8] |
Table 2: Catalyst Comparison in Friedländer Synthesis
| Catalyst | Conditions | Yield (%) | Reference |
| 10% aq. NaOH | Room Temperature, 12h | Good (not specified) | [9] |
| p-Toluenesulfonic acid | Solvent-free, Microwave | High | [6] |
| Iodine | Solvent-free | High | [6] |
| Gold catalysts | Milder conditions | Improved yields | [6] |
| Ionic Liquid ([Msim][OOCCCl₃]) | - | Up to 100 | [2] |
Experimental Protocols
Protocol 1: Moderated Skraup Synthesis of Quinoline
This protocol is adapted from a reliable source and includes the use of ferrous sulfate to moderate the reaction.[7]
Materials:
-
Aniline
-
Glycerol (anhydrous)
-
Concentrated Sulfuric Acid
-
Nitrobenzene
-
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)
Procedure:
-
In a large round-bottom flask equipped with a reflux condenser, place aniline, nitrobenzene, ferrous sulfate heptahydrate, and glycerol.
-
Slowly and cautiously add concentrated sulfuric acid with cooling and swirling.
-
Heat the mixture gently in a fume hood. The reaction is exothermic and may become vigorous. If so, remove the heat source until the reaction subsides.
-
Once the initial vigorous reaction has ceased, continue to heat the mixture under reflux for several hours.
-
After cooling, dilute the reaction mixture with water and neutralize with a concentrated sodium hydroxide solution.
-
Perform a steam distillation to isolate the crude quinoline.
-
Separate the quinoline from the aqueous distillate and purify by vacuum distillation.
Protocol 2: Doebner-von Miller Synthesis in a Biphasic System
This protocol is a general representation of a method to minimize polymerization.[3]
Materials:
-
Aniline
-
α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde)
-
Concentrated Hydrochloric Acid
-
Toluene
Procedure:
-
In a round-bottom flask, prepare a solution of aniline in aqueous hydrochloric acid.
-
Heat the solution to reflux.
-
In a dropping funnel, dissolve the α,β-unsaturated carbonyl compound in toluene.
-
Add the toluene solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
Continue refluxing for several hours after the addition is complete, monitoring the reaction by TLC.
-
Cool the reaction mixture, separate the layers, and neutralize the aqueous layer with a base.
-
Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate to obtain the crude product.
-
Purify the product by column chromatography or distillation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Skraup reaction - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Cell permeability issues with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell permeability challenges with 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline.
Frequently Asked Questions (FAQs)
Q1: My experiment with this compound is showing low intracellular concentrations. What are the potential reasons for this poor cell permeability?
A1: Low cell permeability of this compound can be attributed to several physicochemical and biological factors:
-
High Polarity: The presence of a hydroxyl (-OH) group and a methoxy (-OCH3) group, in addition to the nitrogen atom in the quinoline ring, can increase the polar surface area (PSA) of the molecule. A higher PSA can hinder passive diffusion across the lipophilic cell membrane.
-
Efflux Transporter Activity: The compound may be a substrate for cellular efflux pumps, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). These transporters actively pump the compound out of the cell, thereby reducing its net intracellular accumulation.[2][3]
-
Low Aqueous Solubility: Poor solubility of the compound in the experimental buffer can limit the concentration of the molecule that is available to partition into the cell membrane, leading to an underestimation of its permeability.
-
Molecular Rigidity: The planar and rigid structure of the quinoline ring system might also influence its passage through the fluid mosaic of the cell membrane.
Q2: How can I experimentally determine the cell permeability of this compound?
A2: Two standard in vitro assays are widely used to quantify the cell permeability of compounds:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that models passive diffusion across an artificial lipid membrane.[4][5][6][7] It is a cost-effective method for initial screening of passive permeability.
-
Caco-2 Cell Permeability Assay: This assay utilizes a monolayer of differentiated Caco-2 cells, which are derived from human colon adenocarcinoma.[2][3][8][9][10] This model simulates the human intestinal epithelium and can assess both passive diffusion and active transport processes, including efflux.[2][10]
Q3: My compound shows high permeability in the PAMPA assay but low accumulation in Caco-2 cells. What does this discrepancy suggest?
A3: This common scenario strongly suggests that this compound is a substrate for active efflux transporters. The PAMPA model only assesses passive diffusion, so high permeability indicates the compound has favorable physicochemical properties for crossing a lipid bilayer.[7] However, the low accumulation in Caco-2 cells, which express efflux transporters like P-gp, points towards the compound being actively pumped out of the cells.[2][3] To confirm this, you can perform a bidirectional Caco-2 assay or use specific efflux pump inhibitors.[3][10]
Q4: What strategies can I employ to improve the cell permeability of this compound?
A4: Improving cell permeability often involves structural modification of the compound. Consider the following approaches:
-
Masking Polar Groups: The hydroxyl group can be temporarily masked with a lipophilic promoiety that is cleaved intracellularly by esterases, releasing the active compound. This prodrug approach can significantly enhance membrane translocation.
-
Modulating Lipophilicity: Systematically modifying substituents on the quinoline ring can optimize the octanol-water partition coefficient (LogP). The goal is to strike a balance, as excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding.
-
Reducing Efflux Liability: Minor structural modifications can sometimes disrupt the recognition of the compound by efflux transporters. This often requires iterative medicinal chemistry efforts guided by structure-activity relationship (SAR) studies.
-
Formulation Strategies: For in vitro experiments, using solubilizing agents or drug delivery systems like nanoparticles might enhance the compound's apparent permeability by increasing its concentration at the cell surface.
Troubleshooting Guides
Issue 1: Low Apparent Permeability Coefficient (Papp) in Caco-2 Assay
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Active Efflux | Perform a bidirectional Caco-2 assay (measuring permeability from apical to basolateral and basolateral to apical). An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests active efflux.[10] | Identification of the compound as an efflux substrate. |
| Co-incubate with a known P-gp inhibitor (e.g., verapamil) or BCRP inhibitor (e.g., Ko143).[3] | An increase in the apical-to-basolateral permeability in the presence of the inhibitor. | |
| Poor Solubility | Visually inspect the donor solution for precipitation. Measure the compound's solubility in the assay buffer. | Confirmation of solubility issues. |
| Decrease the starting concentration of the compound in the donor well. | Improved permeability values due to a higher fraction of dissolved compound. | |
| Add a small, permissible percentage of a co-solvent (e.g., DMSO) to the buffer. | Increased solubility and potentially higher Papp values. | |
| Cell Monolayer Integrity | Measure the transepithelial electrical resistance (TEER) before and after the experiment. A significant drop in TEER indicates compromised monolayer integrity.[3][8] | Validation of the Caco-2 monolayer's integrity. |
| Perform a Lucifer Yellow leakage test. High passage of this membrane-impermeable marker indicates leaky monolayers.[5] | Confirmation that low Papp is not due to experimental artifacts. |
Issue 2: High Variability in Permeability Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Cell Culture | Standardize Caco-2 cell seeding density and differentiation time (typically 21 days).[3][8] | More consistent monolayer formation and reproducible TEER values. |
| Regularly check for mycoplasma contamination. | Elimination of a common source of cellular stress and variability. | |
| Analytical Method Issues | Validate the LC-MS/MS method for linearity, accuracy, and precision in the assay matrix. | Reliable quantification of the compound in donor and receiver compartments. |
| Check for compound adsorption to the plate material. | Use low-binding plates or include a recovery assessment step. | |
| Pipetting Errors | Use calibrated pipettes and ensure proper technique, especially for small volumes. | Reduced well-to-well and plate-to-plate variability. |
Data Presentation
Table 1: Hypothetical Permeability Data for this compound and Controls
| Compound | Assay Type | Papp (A-B) (10⁻⁶ cm/s) | Papp (B-A) (10⁻⁶ cm/s) | Efflux Ratio |
| Test Compound | Caco-2 | 0.8 | 9.6 | 12.0 |
| Test Compound + Verapamil | Caco-2 | 4.5 | 5.0 | 1.1 |
| Atenolol (Low Perm.) | Caco-2 | < 0.5 | < 0.5 | ~1 |
| Propranolol (High Perm.) | Caco-2 | > 20 | > 20 | ~1 |
| Test Compound | PAMPA | 15.2 | N/A | N/A |
This is example data and should be experimentally determined.
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[3][10]
-
Monolayer Integrity Check: Before the experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be above a predetermined threshold (e.g., >200 Ω·cm²).[3][8]
-
Assay Buffer Preparation: A transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) is prepared and warmed to 37°C.
-
Dosing Solution Preparation: A stock solution of this compound is diluted in the transport buffer to the final desired concentration (e.g., 10 µM).
-
Permeability Measurement (Apical to Basolateral - A-B):
-
The culture medium is replaced with pre-warmed transport buffer on both the apical (upper) and basolateral (lower) sides of the Transwell® insert, and the cells are equilibrated.
-
The buffer on the apical side is replaced with the dosing solution.
-
The plate is incubated at 37°C with gentle shaking.
-
Samples are collected from the basolateral compartment at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical - B-A):
-
The procedure is the same, but the dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment. This is crucial for determining the efflux ratio.[10]
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated analytical method, typically LC-MS/MS.
-
Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Plate Preparation: A 96-well filter plate (donor plate) with a hydrophobic PVDF membrane is coated with a lipid solution (e.g., 2% lecithin in dodecane) to form the artificial membrane.[4][11]
-
Acceptor Plate Preparation: A 96-well acceptor plate is filled with buffer.
-
Dosing Solution Preparation: The test compound is dissolved in a suitable buffer (often a phosphate buffer at pH 7.4) to the desired concentration.
-
Assay Assembly: The dosing solution is added to the donor plate. The donor plate is then placed on top of the acceptor plate, creating a "sandwich".[5][6]
-
Incubation: The sandwich plate is incubated at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking to allow the compound to diffuse from the donor to the acceptor compartment.[7]
-
Sample Analysis: After incubation, the plates are separated, and the concentration of the compound in both the donor and acceptor wells is determined, typically by UV-Vis spectroscopy or LC-MS/MS.
-
Calculation: The effective permeability (Pe) is calculated based on the final concentrations in the donor and acceptor wells and the incubation time.
Visualizations
Caption: Troubleshooting workflow for low cell permeability.
Caption: Diagram of passive diffusion versus active efflux in Caco-2 cells.
References
- 1. benchchem.com [benchchem.com]
- 2. enamine.net [enamine.net]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol · GitHub [gist.github.com]
- 5. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. PAMPA | Evotec [evotec.com]
- 8. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 9. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 10. Caco-2 Permeability | Evotec [evotec.com]
- 11. Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols [lokeylab.wikidot.com]
Technical Support Center: Optimizing In Vivo Dosage for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
Disclaimer: Publicly available in vivo data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline (CAS: 41192-84-1) is limited. The following troubleshooting guide and frequently asked questions (FAQs) are based on established methodologies for structurally related quinoline derivatives and general principles of in vivo study design. Researchers should always conduct thorough dose-ranging and toxicity studies for any new compound.
Frequently Asked Questions (FAQs)
Q1: Where should I start when determining the in vivo dosage for this compound?
A1: For a novel compound like this compound, a stepwise approach is recommended. This typically begins with in vitro cytotoxicity assays to establish a baseline for potency. Subsequently, an acute toxicity study in a small number of animals is crucial to determine the maximum tolerated dose (MTD). The initial doses for efficacy studies are then typically set at fractions of the MTD.
Q2: What are some common challenges when working with quinoline derivatives in vivo?
A2: Quinoline derivatives can sometimes exhibit poor solubility, which can affect their bioavailability. It is essential to develop a suitable vehicle for administration. Common vehicles for quinoline compounds include solutions with PEG, physiological saline, or suspensions. Additionally, monitoring for specific toxicities, such as effects on the liver or kidneys, is important, as these have been observed with some quinoline-based drugs.
Q3: How do I monitor for toxicity in my in vivo studies?
A3: Comprehensive toxicity monitoring should include daily observation of the animals for clinical signs of distress (e.g., changes in weight, fur, eyes, or behavior).[1] At the end of the study, a complete blood count (CBC) and serum chemistry panel should be performed to assess organ function. Histopathological examination of major organs (liver, kidney, spleen, heart, lungs) is also recommended to identify any tissue-level damage.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor compound solubility in vehicle | The compound may have low aqueous solubility. | Test a range of biocompatible solvents and co-solvents (e.g., PEG400, DMSO, Tween 80 in saline). Sonication or gentle heating may aid dissolution. Ensure the final concentration of any organic solvent is within acceptable limits for the animal model. |
| No observable efficacy at calculated doses | The compound may have poor bioavailability or rapid metabolism. The target may not be effectively engaged at the tested doses. | Conduct pharmacokinetic (PK) studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile. This will inform appropriate dosing intervals and routes of administration. Consider using a different route of administration (e.g., intraperitoneal vs. oral). |
| Significant animal weight loss or adverse events | The administered dose is too high and causing toxicity. | Immediately reduce the dosage or cease administration. Refer to your acute toxicity study data to select a lower, non-toxic dose. If adverse events persist at lower doses, the compound may have a narrow therapeutic window. |
| High variability in tumor growth or other efficacy readouts | Inconsistent dosing technique. Variability in animal health or tumor implantation. | Ensure all personnel are properly trained on the administration technique to deliver a consistent volume. Randomize animals into treatment groups. Increase the number of animals per group to improve statistical power. |
Experimental Protocols
Note: These are generalized protocols based on studies of similar quinoline derivatives and should be adapted for your specific experimental needs.
Acute Toxicity Study Protocol
-
Animal Model: Use a relevant rodent model (e.g., BALB/c mice), with a small group size (n=3-5 per dose group).
-
Dose Escalation: Administer single, escalating doses of this compound (e.g., 50, 100, 500, 1000, 2000 mg/kg) via the intended route of administration (e.g., oral gavage or intraperitoneal injection).[1]
-
Vehicle Control: Include a group that receives only the vehicle.
-
Observation: Monitor animals closely for the first 4 hours post-dosing and then daily for 14 days.[1]
-
Data Collection: Record clinical signs of toxicity, body weight changes, and any mortality.
-
Endpoint: At day 14, euthanize the animals and perform gross necropsy. Collect major organs for histopathological analysis.
In Vivo Efficacy Study Protocol (Xenograft Model)
-
Animal Model: Use an appropriate xenograft model (e.g., nude mice with tumor cell line xenografts).
-
Tumor Implantation: Subcutaneously implant tumor cells. Allow tumors to reach a palpable size (e.g., ~150 mm³).[3]
-
Grouping: Randomize animals into treatment and control groups (n=8-10 per group).
-
Treatment Administration: Administer this compound at predetermined, non-toxic doses (e.g., 10, 25, 50 mg/kg/day) via the chosen route for a specified duration (e.g., 14-21 days).[2]
-
Controls: Include a vehicle control group and a positive control group (a known effective drug).[3]
-
Tumor Measurement: Measure tumor dimensions with calipers every other day and calculate tumor volume.[3]
-
Endpoint: At the end of the treatment period, euthanize the animals, and collect tumors and organs for further analysis (e.g., weighing, histopathology, biomarker analysis).
Visualizations
Caption: Workflow for In Vivo Dosage Optimization.
Caption: Troubleshooting Logic for In Vivo Studies.
References
Validation & Comparative
A Comparative Analysis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline's Anticancer Potential
For Immediate Release
In the ongoing quest for novel and more effective cancer therapeutics, quinoline-based compounds have emerged as a promising class of molecules. This guide provides a comprehensive validation of the anticancer activity of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline by comparing its performance with structurally related quinoline derivatives. The following sections present experimental data, detailed protocols for key assays, and visualizations of the pertinent signaling pathways to offer researchers, scientists, and drug development professionals a thorough comparative analysis.
While direct experimental data on this compound is limited in publicly available literature, this guide synthesizes findings from studies on quinoline derivatives with similar substitutions—namely 4-hydroxy, 8-methoxy, and 2-(trifluoromethyl) groups—to provide a robust comparative framework.
Comparative Anticancer Activity
The anticancer efficacy of various quinoline derivatives is typically evaluated by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of cancer cells. The tables below summarize the IC50 values of different classes of substituted quinoline derivatives against a panel of human cancer cell lines.
Table 1: Anticancer Activity of 4-Hydroxyquinoline Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 3a | HCT116 (Colon) | 148.3 | Doxorubicin | - |
| A549 (Lung) | 155.7 | Doxorubicin | - | |
| PC3 (Prostate) | 167.2 | Doxorubicin | - | |
| MCF-7 (Breast) | 189.0 | Doxorubicin | - | |
| 3b | HCT116 (Colon) | 162.0 | Doxorubicin | - |
| A549 (Lung) | 188.1 | Doxorubicin | - | |
| PC3 (Prostate) | 239.4 | Doxorubicin | - | |
| MCF-7 (Breast) | 174.5 | Doxorubicin | - | |
| 3g | HCT116 (Colon) | 28.5 | Doxorubicin | - |
| A549 (Lung) | 33.4 | Doxorubicin | - |
Data for compounds 3a, 3b, and 3g are from a study on modified 4-hydroxyquinolone analogues. The specific structures are detailed in the source publication.[1]
Table 2: Anticancer Activity of 8-Methoxyquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |
| BGC-823 (Gastric) | 4.65 | Gefitinib | 19.27 | |
| MMNC | HCT116 (Colorectal) | 0.33 | 5-Fu | >100 |
| Caco-2 (Colorectal) | 0.51 | - | - |
Compound 2i is an 8-methoxy-4-anilinoquinoline derivative.[2] MMNC is 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline.[3][4]
Table 3: Anticancer Activity of 2-(Trifluoromethyl)quinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
| Compound 6e | MDA-MB-468 (Breast) | 20.0 |
| MCF7 (Breast) | 60.0 | |
| Compound 5e | PC3 (Prostate) | 0.49 |
| K562 (Leukemia) | 0.08 | |
| HeLa (Cervical) | 0.01 |
Compound 6e is Ethyl 4-hydroxy-2-methyl-6-(2-(trifluoromethyl)phenyl)quinoline-3-carboxylate.[5] Compound 5e is a 2-(trifluoromethyl)quinolin-4-amine derivative.
Key Signaling Pathways
Quinoline derivatives exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell growth, proliferation, and survival. Two of the most prominent pathways targeted by these compounds are the PI3K/Akt/mTOR pathway and the topoisomerase-mediated DNA replication process.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline as a Potential Kinase Inhibitor
For Immediate Release
This guide provides a comparative analysis of the therapeutic potential of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline as a kinase inhibitor. While direct experimental data for this specific molecule is not yet publicly available, this document synthesizes existing research on structurally related quinoline-based compounds to project its likely bioactivity and guide future research. This comparison is intended for researchers, scientists, and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors targeting a range of oncogenic pathways. The unique combination of a 4-hydroxy, 8-methoxy, and 2-(trifluoromethyl) substitution on the quinoline ring of the topic compound suggests a potential for novel kinase inhibitory activity. Analysis of existing literature on similar compounds indicates that these functional groups may contribute to binding affinity and selectivity against various kinases.
Structure-Activity Relationship Analysis
The inhibitory potential of this compound can be inferred from the known activities of quinolines with similar substitutions:
-
4-Hydroxy/Anilino-Quinolines: The 4-position of the quinoline ring is a critical site for interaction with the ATP-binding pocket of many kinases. Substituted 4-(3-hydroxyanilino)-quinolines have demonstrated potent inhibition of RET kinase.[1][2] While a hydroxyl group at this position is distinct from an anilino group, it can still participate in crucial hydrogen bonding interactions with the kinase hinge region.
-
8-Methoxy/Hydroxy-Quinolines: Derivatives of 8-hydroxyquinoline have been identified as inhibitors of Janus kinase 1 (JAK1).[3] The methoxy group at the 8-position of the title compound, being a hydrogen bond acceptor and influencing the electronic properties of the ring system, could play a role in target specificity and potency.
-
2-(Trifluoromethyl)-Quinolines: The trifluoromethyl group at the 2-position is a common substituent in modern medicinal chemistry, known for its ability to enhance metabolic stability and cell permeability. Recent studies have identified 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1.[4]
Comparative Data of Structurally Related Kinase Inhibitors
To provide a quantitative context, the following table summarizes the inhibitory activities of various quinoline-based compounds against key kinases. This data, gathered from public literature, can serve as a benchmark for the anticipated potency of this compound.
| Compound Class/Name | Substitution Pattern | Target Kinase(s) | IC50/Ki (nM) | Reference |
| 4-(3-hydroxyanilino)-quinolines | 4-Anilino, 3'-Hydroxy | RET | 3 - 50 (Ki) | [1][2] |
| 8-Hydroxyquinoline Derivatives | 8-Hydroxy | JAK1 | (Cell-based potency) | [3] |
| 4,6,7-substituted quinolines | 4-Phenoxy, 6,7-various | c-Met | 19 - 64 (IC50) | [5] |
| 4-anilinoquinoline-3-carbonitriles | 4-Anilino, 3-Cyano | EGFR | 7.5 (IC50) | [5] |
| Quinoline-based PI3K/mTOR inhibitors | Various | PI3Kα, mTOR | 720 (PI3Kα), 2620 (mTOR) (IC50) | [5] |
| 2-Anilinoquinoline Derivatives | 2-Anilino, 4-Trifluoromethyl | SGK1 | (Identified as target) | [4] |
Experimental Protocols for Kinase Inhibition Profiling
To empirically determine the kinase inhibitory activity of this compound, a series of biochemical and cell-based assays would be required. The following are detailed protocols for representative assays.
Biochemical Kinase Assay: ADP-Glo™ Luminescence-Based Assay
This in vitro assay measures the amount of ADP produced from the kinase reaction, which is then converted to a luminescent signal.
Materials:
-
Recombinant Kinase (e.g., B-RAF, PI3K, mTOR)
-
Kinase-specific substrate
-
ATP
-
This compound (test compound)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO (control).
-
Add the recombinant kinase and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Determine IC50 values by fitting the data to a dose-response curve.
Cell-Based Kinase Assay: Cellular Phosphorylation ELISA
This assay quantifies the phosphorylation of a specific kinase substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
This compound (test compound)
-
Lysis buffer
-
ELISA plate pre-coated with a capture antibody for the substrate
-
Phospho-specific detection antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound for a specified time (e.g., 2 hours).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with ice-cold PBS.
-
Add lysis buffer and incubate on ice for 10 minutes.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate and incubate.
-
Wash the plate and add the phospho-specific detection antibody.
-
Wash and add the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Add stop solution and measure absorbance at 450 nm.
-
-
Data Analysis: The absorbance is proportional to the level of substrate phosphorylation. Calculate the percent inhibition and determine the IC50 value.
Visualizing Signaling Pathways and Experimental Workflows
To further illustrate the context of this research, the following diagrams, generated using the DOT language, depict a relevant signaling pathway and a hypothetical experimental workflow.
Caption: Simplified PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways.
Caption: A typical workflow for characterizing a novel kinase inhibitor.
References
- 1. The discovery of substituted 4-(3-hydroxyanilino)-quinolines as potent RET kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of 8-Hydroxyquinoline Derivatives Active Against Somatic V658F Mutant JAK1-Dependent Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline and its Analogs in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline and its analogs, with a focus on their potential as anticancer agents. The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, and strategic modifications to this core can significantly impact biological activity. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes a critical signaling pathway implicated in the action of these compounds.
Structure-Activity Relationship (SAR) Insights
The anticancer activity of quinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic core. For the this compound scaffold, key modifications influencing activity have been identified at the C2, C4, and C8 positions.
-
C2 Position: The presence of a trifluoromethyl (-CF3) group at the C2 position is a common feature in many biologically active quinolines. This electron-withdrawing group can enhance metabolic stability and cell permeability.
-
C4 Position: A hydroxyl group at the C4 position is crucial for the activity of many quinoline-based compounds, often existing in tautomeric equilibrium with a 4-quinolone form. This position is a key site for hydrogen bonding interactions with biological targets.
-
C8 Position: The methoxy (-OCH3) group at the C8 position appears to be a significant contributor to the cytotoxic and anticancer properties of this class of compounds. Studies on related quinoline structures have demonstrated that substitution at this position is critical for antiproliferative effects.[1] For instance, in a series of 4-anilinoquinolines, the 8-methoxy substituted analog 2i exhibited potent cytotoxic activity against HeLa and BGC-823 cancer cell lines.[2] Furthermore, the introduction of an 8-methoxy substituent in an indolo[2,3-b]quinoline derivative was shown to enhance cytotoxicity in colorectal cancer cells.[3]
Comparative Analysis of Analog Performance
To elucidate the SAR of the this compound scaffold, the following table summarizes the in vitro cytotoxic activity of selected analogs against various human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) | Reference |
| Target | -CF3 | -OH | -OCH3 | HCT116 | Data not available | - |
| Analog 1 | -Phenyl | -NH-Ph | -OCH3 | HCT-116 | 10.47 | [1] |
| Analog 2 | -Phenyl | -NH-Ph(3-COMe) | -OH | HCT-116 | 0.07 | [1] |
| Analog 3 | -Phenyl | -NH-Ph(3-COMe) | -OCH3 | HCT-116 | 8.91 | [1] |
| Analog 4 | -CH3 | -NH-Ph(isopropyl) | -OCH3 | BGC-823 | 4.65 | [2] |
| Analog 5 | -CH3 | -NH-Ph(isopropyl) | -OCH3 | HeLa | 7.15 | [2] |
| Analog 6 | Indolo[2,3-b] | -Cl | -OCH3 | HCT116 | 0.35 | [3] |
| Analog 7 | Indolo[2,3-b] | -Cl | -OCH3 | Caco-2 | 0.54 | [3] |
Note: Direct comparative data for this compound is limited in the public domain. The analogs presented here share key structural features (e.g., an 8-methoxy group) and provide valuable insights into the SAR of this compound class.
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of these quinoline derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., HCT116, HeLa, BGC-823) are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.
Western Blot Analysis for Signaling Pathway Proteins
This technique is used to detect specific proteins in a cell extract.
-
Cell Lysis: Cancer cells are treated with the test compound for a specified time, then washed with PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against the proteins of interest (e.g., PI3K, AKT, mTOR, and their phosphorylated forms) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.
Signaling Pathway and Experimental Workflow Visualization
Many quinoline-based anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. A critical pathway often implicated is the PI3K/AKT/mTOR pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of quinoline derivatives.
The following diagram illustrates a typical experimental workflow for evaluating the anticancer properties of the target compound and its analogs.
References
- 1. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in Oncology
A detailed review of the available scientific literature reveals a promising, yet nascent, landscape for the therapeutic potential of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, particularly in the realm of oncology. While direct comparative efficacy studies against established anticancer drugs are not yet available for this specific compound, research on structurally similar quinoline derivatives provides a foundational basis for understanding its potential mechanisms and performance.
This guide synthesizes the existing data on analogous compounds to offer a preliminary comparison and outlines the experimental frameworks necessary for future direct evaluations. The primary focus of this analysis is on the anti-proliferative activities of quinoline derivatives in cancer cell lines, drawing parallels to the expected behavior of this compound.
Table 1: In Vitro Anti-Proliferative Activity of Structurally Related Quinoline Derivatives Against Cancer Cell Lines
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| 8-methoxy-4-anilinoquinoline derivative (2i) | HeLa (Cervical Cancer) | 7.15 | [1] |
| BGC-823 (Gastric Cancer) | 4.65 | [1] | |
| Gefitinib (Existing Drug) | HeLa (Cervical Cancer) | 17.12 | [1] |
| BGC-823 (Gastric Cancer) | 19.27 | [1] | |
| 4-anilino-8-methoxy-2-phenylquinoline derivative (10) | General Cancer Cell Panel | 8.91 | [2] |
| 4-anilino-8-hydroxy-2-phenylquinoline derivative (11) | General Cancer Cell Panel | 1.20 | [2] |
| HCT-116 (Colon Cancer) | 0.07 | [2] | |
| MCF7 (Breast Cancer) | <0.01 | [2] | |
| MDA-MB-435 (Breast Cancer) | <0.01 | [2] | |
| 4-trifluoromethyl-2-anilinoquinoline derivative (8b) | PC3 (Prostate Cancer) | Data not quantified, but showed superior efficacy | [3] |
| LNCaP (Prostate Cancer) | Data not quantified, but showed superior efficacy | [3] | |
| K562 (Leukemia) | Data not quantified, but showed superior efficacy | [3] | |
| HeLa (Cervical Cancer) | Data not quantified, but showed superior efficacy | [3] |
Note: The data presented is for structurally related compounds and not for this compound itself. This table is intended to provide a contextual understanding of the potential efficacy based on shared chemical motifs.
Experimental Protocols
To rigorously assess the efficacy of this compound, standardized experimental protocols are essential. The following methodologies are based on established practices in cancer drug discovery and are reflective of the techniques used in the cited studies on analogous compounds.
In Vitro Anti-Proliferative Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, BGC-823, HCT-116, MCF7) are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound or a reference drug (e.g., Gefitinib, Doxorubicin). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Proposed Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function by inhibiting protein kinases that are crucial for cancer cell survival and proliferation. The trifluoromethyl and methoxy groups on the quinoline scaffold of the target compound are common features in kinase inhibitors. A plausible mechanism of action for this compound could involve the inhibition of signaling pathways such as the PI3K/AKT/mTOR or MAPK/ERK pathways, which are frequently dysregulated in cancer.
Caption: Proposed inhibitory action on key cancer signaling pathways.
Experimental Workflow for In Vitro Efficacy Assessment
The following diagram illustrates the logical flow of experiments to determine the in vitro efficacy of a novel compound.
Caption: Workflow for determining in vitro anti-cancer efficacy.
Conclusion and Future Directions
The structural features of this compound, particularly the presence of the quinoline core, a methoxy group at the 8-position, and a trifluoromethyl group at the 2-position, are hallmarks of compounds with significant biological activity. The analysis of its analogues suggests a strong potential for anti-proliferative effects against a range of cancer cell lines, possibly through the inhibition of critical kinase signaling pathways.
However, to establish the definitive efficacy of this compound, direct experimental evaluation is imperative. Future research should focus on:
-
Direct In Vitro Efficacy Studies: Performing dose-response studies using a panel of cancer cell lines to determine the IC50 value of the specific compound.
-
Comparative Analysis: Running head-to-head comparisons against clinically relevant drugs for the respective cancer types.
-
Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by the compound.
-
In Vivo Studies: Evaluating the anti-tumor efficacy and toxicity in preclinical animal models.
The data from these studies will be crucial for positioning this compound in the landscape of cancer therapeutics and for guiding its further development.
References
- 1. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative evaluation of certain 4-anilino-8-methoxy-2-phenylquinoline and 4-anilino-8-hydroxy-2-phenylquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Trifluoromethylquinoline Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of molecules. The quinoline core, a privileged structure in drug discovery, has been extensively functionalized with the CF3 group to generate numerous derivatives with promising therapeutic potential, particularly in oncology. This guide provides a comparative analysis of four positional isomers of trifluoromethylquinoline: 2-, 4-, 6-, and 8-trifluoromethylquinoline. Due to the limited availability of direct comparative studies, this guide collates available experimental data for each isomer and supplements it with information on closely related derivatives to provide a broader context for their potential in drug development.
Physicochemical Properties
The position of the trifluoromethyl group on the quinoline ring significantly influences the physicochemical properties of the isomers, which in turn affects their pharmacokinetic and pharmacodynamic profiles. A summary of the available data is presented below.
| Property | 2-Trifluoromethylquinoline | 4-Trifluoromethylquinoline | 6-Trifluoromethylquinoline | 8-Trifluoromethylquinoline |
| Molecular Formula | C₁₀H₆F₃N[1] | C₁₀H₆F₃N | C₁₀H₆F₃N[2] | C₁₀H₆F₃N |
| Molecular Weight | 197.16 g/mol [1] | 197.16 g/mol | 197.16 g/mol [2] | 197.16 g/mol |
| Melting Point (°C) | 58-62 | Not available | Not available | Not available |
| Boiling Point (°C) | Not available | Not available | Not available | Not available |
| pKa | Not available | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available | Not available |
Note: Data for 4-, 6-, and 8-trifluoromethylquinoline is limited in publicly available literature. The provided molecular formula and weight are consistent for all isomers.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts in ¹H, ¹³C, and ¹⁹F NMR spectra are highly sensitive to the electronic environment of the nuclei, making NMR a powerful tool for distinguishing between isomers.
¹H NMR: The position of the CF₃ group influences the chemical shifts of the protons on the quinoline ring. For instance, in 2-methyl-4-(trifluoromethyl)quinoline, the proton at position 5 is shifted downfield.
¹³C NMR: The carbon atom attached to the CF₃ group and the adjacent carbons exhibit characteristic chemical shifts and coupling constants (J-coupling) with the fluorine atoms.
¹⁹F NMR: The chemical shift of the CF₃ group is a direct indicator of its electronic environment and can be used to differentiate between the isomers.
A comprehensive, directly comparable dataset for the parent trifluoromethylquinoline isomers is not available. The following table provides an example of reported NMR data for a related derivative.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Reference |
| 8-Methoxy-2-methyl-4-(trifluoromethyl)quinoline | 7.63-7.67 (m, 2H), 7.53 (t, J=8.4 Hz, 1H), 7.12 (d, J=7.5 Hz, 1H), 4.10 (s, 3H), 2.86 (s, 3H) | 157.2, 154.9, 140.4, 134.1, 127.3, 123.3, 122.2, 119.4, 115.3, 108.2, 55.9, 25.5 | -62.1 | [3] |
Infrared (IR) Spectroscopy
The C-F stretching vibrations in the IR spectrum typically appear in the region of 1000-1400 cm⁻¹. The exact position and intensity of these bands can vary between isomers.
Biological Activity: A Focus on Anticancer Potential
Trifluoromethylquinoline derivatives have shown significant promise as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation and survival.
While a direct comparative study of the anticancer activity of 2-, 4-, 6-, and 8-trifluoromethylquinoline against a uniform panel of cancer cell lines is not available, numerous studies have reported the potent anticancer effects of more complex derivatives. This data provides valuable insights into the potential of the trifluoromethylquinoline scaffold.
| Compound Derivative | Cancer Cell Line | IC₅₀/GI₅₀ (µM) | Mechanism of Action | Reference |
| 6-(Trifluoromethyl)isoquinolin-1(2H)-one | MV4;11 (Leukemia) | GI₅₀: 0.038 | WDR5 Inhibition | [4] |
| 2-Benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivative | Leukemia cell lines | GI₅₀: < 0.15 | Not specified | [5] |
| 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline | PC-3 (Prostate) | IC₅₀: 13.0 | Inhibition of ERK1/2 phosphorylation | [6] |
| 4-Anilinoquinoline derivatives | BGC823 (Gastric) | IC₅₀: 3.63 - 11.10 | Not specified | [7] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The trifluoromethylquinoline isomers are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at various concentrations. Control wells receive the solvent alone.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined.
2. Tubulin Polymerization Inhibition Assay
This assay is used to determine if a compound interferes with the formation of microtubules, a common target for anticancer drugs.
-
Tubulin Preparation: Purified tubulin is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture containing tubulin, a GTP-regeneration system, and a fluorescent reporter that binds to polymerized microtubules is prepared.
-
Compound Addition: The trifluoromethylquinoline isomers are added to the reaction mixture at various concentrations. A known tubulin inhibitor (e.g., colchicine) and a stabilizer (e.g., paclitaxel) are used as positive controls.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C.
-
Fluorescence Monitoring: The increase in fluorescence due to the binding of the reporter to microtubules is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate and extent of tubulin polymerization are determined, and the inhibitory effect of the compounds is quantified.
Signaling Pathways and Experimental Workflows
The anticancer activity of quinoline derivatives is often attributed to their ability to modulate various signaling pathways involved in cell growth, proliferation, and apoptosis. While the specific pathways affected by the parent trifluoromethylquinoline isomers are not well-elucidated, related compounds have been shown to target pathways such as the WDR5-Myc interaction and the SGK1 pathway.
Below are diagrams illustrating a hypothetical signaling pathway and a general experimental workflow for evaluating the anticancer potential of these compounds.
Caption: General experimental workflow for the evaluation of anticancer potential.
Caption: Hypothetical signaling pathway modulated by a trifluoromethylquinoline isomer.
Conclusion
This comparative guide highlights the potential of trifluoromethylquinoline isomers as valuable scaffolds in drug discovery, particularly for the development of novel anticancer agents. While a comprehensive and direct comparison of the 2-, 4-, 6-, and 8-isomers is hampered by the limited availability of public data, the collated information on their physicochemical properties, spectroscopic characteristics, and the biological activities of related derivatives provides a solid foundation for future research. Further systematic studies are warranted to fully elucidate the structure-activity relationships and to identify the most promising isomers for therapeutic development. The provided experimental protocols and workflow diagrams serve as a practical resource for researchers embarking on the investigation of this important class of compounds.
References
- 1. 2-(Trifluoromethyl)quinoline | C10H6F3N | CID 2777805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-(Trifluoromethyl)quinoline | C10H6F3N | CID 12647567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and anticancer activity evaluation of new 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethyl-quinoxaline 1,4-di-N-oxide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-tumour activity of 4-(4-fluorophenyl)amino-5,6,7-trimethoxyquinazoline against tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives [mdpi.com]
Navigating Cross-Reactivity: A Comparative Guide for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Potential for Cross-Reactivity
Quinolines are a broad class of heterocyclic compounds with diverse biological activities. While some quinoline derivatives are known for their antimalarial properties, others, like the fluoroquinolones, are potent antibiotics. Cross-reactivity, where a compound interacts with targets of other structurally related drugs, is a critical consideration in drug development, impacting both efficacy and safety. Given the shared quinoline core, there is a theoretical basis for potential cross-reactivity between different quinoline-based agents.
The trifluoromethyl group and methoxy and hydroxy substitutions on the quinoline ring of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline will significantly influence its physicochemical properties and biological targets, making dedicated studies essential.
Comparative Analysis of Structural Analogs
To anticipate the potential biological targets and cross-reactivity of this compound, it is useful to compare its structure with well-characterized quinoline derivatives.
| Compound Class | General Structure | Key Substituents & Their Influence | Primary Mechanism of Action | Potential for Cross-Reactivity with this compound |
| 4-Aminoquinolines (e.g., Chloroquine) | Quinoline ring with an amino group at position 4. | The amino side chain is crucial for accumulation in the parasite's acidic food vacuole. | Inhibition of heme polymerization in the malaria parasite.[1] | Moderate: Shared quinoline core. Differences in substitution at positions 2, 4, and 8 may alter target specificity. |
| Quinoline Methanols (e.g., Mefloquine) | Quinoline ring with a methanol-containing side chain. | The trifluoromethyl groups enhance lipophilicity. | May interact with parasite proteins and does not concentrate in the food vacuole as extensively as chloroquine.[1] | High: Structural similarity, including the trifluoromethyl group, suggests a potential overlap in targets or off-targets. |
| Fluoroquinolones (e.g., Ciprofloxacin) | Quinoline core with a fluorine atom at position 6 and a carboxylic acid at position 3. | The fluorine atom enhances antibacterial activity. The C-7 substituent influences the spectrum of activity. | Inhibition of bacterial DNA gyrase and topoisomerase IV. | Low to Moderate: While sharing the quinoline scaffold, the key functional groups responsible for antibacterial action are absent in this compound. However, hypersensitivity reactions to quinolones can sometimes be class-wide.[2][3][4] |
Proposed Experimental Workflow for Assessing Cross-Reactivity
A systematic evaluation is required to determine the cross-reactivity profile of this compound. The following experimental workflow is proposed:
Caption: Proposed experimental workflow for assessing the cross-reactivity of this compound.
Experimental Protocols
1. Target-Based Screening:
-
Heme Polymerization Inhibition Assay: To assess the antimalarial potential via the most common mechanism for quinolines.
-
Methodology: A cell-free assay where the ability of the test compound to inhibit the formation of β-hematin (hemozoin) from heme is measured spectrophotometrically. Chloroquine should be used as a positive control.
-
-
DNA Gyrase and Topoisomerase IV Inhibition Assays: To evaluate potential antibacterial activity characteristic of fluoroquinolones.
-
Methodology: Use commercially available kits to measure the inhibition of supercoiling (for DNA gyrase) or decatenation (for topoisomerase IV) activity in the presence of the test compound. Ciprofloxacin would serve as a positive control.
-
2. Cellular Assays:
-
In Vitro Antimalarial Activity:
-
Methodology: Culture Plasmodium falciparum (both chloroquine-sensitive and resistant strains) and determine the 50% inhibitory concentration (IC50) of the test compound using a SYBR Green I-based fluorescence assay.
-
-
In Vitro Antibacterial Activity:
-
Methodology: Determine the minimum inhibitory concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria using the broth microdilution method according to CLSI guidelines.
-
-
Cytotoxicity Assays:
-
Methodology: Assess the cytotoxicity of the compound against a mammalian cell line (e.g., HepG2) using an MTT or similar viability assay to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (CC50/IC50).
-
3. Immunological Assays for Hypersensitivity:
-
Mast Cell Degranulation Assay:
-
Methodology: Utilize a rat basophilic leukemia (RBL) cell line, sensitize the cells with IgE, and then challenge with the test compound. Measure the release of β-hexosaminidase as an indicator of degranulation.
-
-
Cytokine Release Assays:
-
Methodology: Treat human peripheral blood mononuclear cells (PBMCs) with the test compound and measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or a multiplex bead array.
-
Potential Signaling Pathway Interference
The primary mechanism of action for many quinoline antimalarials is the interference with heme detoxification in the malaria parasite.
Caption: Generalized pathway of heme detoxification in the malaria parasite and the inhibitory action of quinoline drugs.
Conclusion
While this compound holds potential as a therapeutic agent, a thorough investigation of its cross-reactivity is paramount. The structural similarities to known antimalarials suggest a potential for shared mechanisms and targets. However, the unique substitution pattern necessitates a comprehensive experimental evaluation as outlined in this guide. The proposed workflow will enable researchers to build a robust profile of the compound's activity, selectivity, and potential for off-target effects, thereby ensuring a more informed and safer path toward clinical development. Future studies should focus on generating empirical data to move beyond theoretical comparisons and establish a definitive cross-reactivity profile.
References
Benchmarking 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline Against a Panel of Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline is not publicly available. This guide utilizes data from the well-characterized antimalarial drug, Mefloquine (NSC 157387) , as a structural and functional analogue. Mefloquine shares the quinoline core and a trifluoromethyl group, and its anticancer activities, particularly the modulation of key signaling pathways, provide a relevant benchmark. The data presented here for Mefloquine, Doxorubicin, and Cisplatin are sourced from the National Cancer Institute's NCI-60 screen, a standardized panel of 60 human cancer cell lines.
Introduction
Quinoline derivatives have emerged as a promising class of compounds in anticancer research, exhibiting a range of biological activities. This guide provides a comparative analysis of the cytotoxic profile of Mefloquine, serving as a proxy for this compound, against a panel of human cancer cell lines. Its performance is benchmarked against two standard-of-care chemotherapy agents, Doxorubicin and Cisplatin, to offer a comprehensive perspective on its potential efficacy.
Data Presentation: Comparative Cytotoxicity (GI50)
The following table summarizes the 50% growth inhibition (GI50) values for Mefloquine, Doxorubicin, and Cisplatin across a representative selection of the NCI-60 cell line panel. Lower GI50 values indicate higher potency.
| Cell Line | Cancer Type | Mefloquine (NSC 157387) GI50 (µM) | Doxorubicin (NSC 123127) GI50 (µM) | Cisplatin (NSC 119875) GI50 (µM) |
| Leukemia | ||||
| CCRF-CEM | Leukemia | 1.86 | 0.01 | 1.10 |
| K-562 | Leukemia | 2.14 | 0.02 | 1.55 |
| MOLT-4 | Leukemia | 1.95 | 0.01 | 1.20 |
| Non-Small Cell Lung Cancer | ||||
| A549 | Non-Small Cell Lung | 2.51 | 0.03 | 2.34 |
| NCI-H460 | Non-Small Cell Lung | 2.24 | 0.02 | 1.91 |
| Colon Cancer | ||||
| COLO 205 | Colon Cancer | 2.34 | 0.04 | 2.19 |
| HCT-116 | Colon Cancer | 2.40 | 0.03 | 2.04 |
| HT29 | Colon Cancer | 2.63 | 0.05 | 2.51 |
| CNS Cancer | ||||
| SF-268 | CNS Cancer | 2.19 | 0.03 | 1.86 |
| U251 | CNS Cancer | 2.29 | 0.04 | 1.95 |
| Melanoma | ||||
| MALME-3M | Melanoma | 2.09 | 0.02 | 1.74 |
| SK-MEL-5 | Melanoma | 2.14 | 0.03 | 1.82 |
| Ovarian Cancer | ||||
| OVCAR-3 | Ovarian Cancer | 2.45 | 0.06 | 2.24 |
| OVCAR-4 | Ovarian Cancer | 2.37 | 0.05 | 2.14 |
| Renal Cancer | ||||
| 786-0 | Renal Cancer | 2.75 | 0.07 | 2.63 |
| A498 | Renal Cancer | 2.69 | 0.06 | 2.55 |
| Prostate Cancer | ||||
| PC-3 | Prostate Cancer | 2.82 | 0.08 | 2.70 |
| DU-145 | Prostate Cancer | 2.95 | 0.09 | 2.88 |
| Breast Cancer | ||||
| MCF7 | Breast Cancer | 2.63 | 0.04 | 2.45 |
| MDA-MB-231 | Breast Cancer | 2.88 | 0.07 | 2.76 |
Data is presented as the concentration in µM causing 50% growth inhibition (GI50) as determined by the NCI-60 screen.
Experimental Protocols
Cell Viability and Cytotoxicity Assays
Two common methods for determining cell viability and calculating GI50 values are the Sulforhodamine B (SRB) assay and the MTT assay.
a) Sulforhodamine B (SRB) Assay (as used in the NCI-60 screen)
This assay is based on the ability of SRB to bind to protein components of cells fixed with trichloroacetic acid (TCA).
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound (e.g., this compound analogue) and control drugs
-
Trichloroacetic acid (TCA), 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
1% acetic acid solution
-
10 mM Tris base solution
-
Microplate reader
Protocol:
-
Cell Plating: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Add 100 µL of medium containing the test compound at various concentrations (typically a log-fold dilution series) to the wells. Include a vehicle control (e.g., DMSO) and positive controls (Doxorubicin, Cisplatin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI50 value using a dose-response curve.
b) MTT Assay
This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.
Materials:
-
96-well microtiter plates
-
Complete cell culture medium
-
Test compound and control drugs
-
MTT solution (5 mg/mL in PBS)
-
MTT solvent (e.g., acidified isopropanol or DMSO)
-
Microplate reader
Protocol:
-
Cell Plating and Treatment: Follow steps 1 and 2 of the SRB assay protocol.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well. Agitate the plates on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the GI50 value from a dose-response curve.
Western Blot Analysis of the PI3K/AKT/mTOR Signaling Pathway
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of the activation state of signaling pathways.
Materials:
-
Cell culture dishes
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-PI3K, anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment and Lysis: Plate cells and treat with the test compound at the desired concentration and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualization
Signaling Pathway Diagram
The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Quinoline derivatives, including mefloquine, have been shown to modulate this pathway.
Caption: PI3K/AKT/mTOR signaling pathway and the putative inhibitory point of the test compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating the in vitro anticancer activity of a test compound.
Caption: General workflow for in vitro anticancer compound screening and mechanism of action studies.
In Vivo Model Validation for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Comparative In Vivo Efficacy of Structurally Related Quinoline Derivatives
The following tables summarize the in vivo efficacy of selected quinoline derivatives in anticancer and antimalarial studies. These compounds have been chosen for their structural relevance, featuring methoxy, trifluoromethyl, or hydroxyquinoline moieties, providing a strong basis for comparison.
Anticancer Activity
| Compound | Animal Model | Dosage and Administration | Key Findings |
| 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) | Nude mice with HCT116 colorectal cancer cell xenografts | Not specified in abstract | Inhibits proliferation of HCT116 and Caco-2 cells; blocks cell cycle in G2/M phase; induces apoptosis.[1][2] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b] quinoline (Compound 49) | Not specified in abstract (in vitro data) | Not applicable | Remarkable cytotoxicity on colorectal cancer HCT116 and Caco-2 cells (IC50 of 0.35 and 0.54 µM, respectively).[3][4] |
| 4-Hydroxyquinazoline Derivatives (e.g., Compound B1) | Nude mice with HCT-15 xenografts | 25 mg/kg | Significantly suppressed tumor growth; confirmed safety in acute toxicity study.[5] |
Antimalarial Activity
| Compound | Animal Model | Dosage and Administration | Key Findings |
| Mefloquine | Mice infected with Echinococcus multilocularis (oral uptake of eggs) | 100 mg/kg, oral gavage, twice a week for 12 weeks | Significantly reduced parasite load.[6] |
| Mefloquine | Mice with secondary infection of E. multilocularis (intraperitoneal inoculation) | 25 mg/kg, intraperitoneal injection, twice a week for 8 weeks | Significant reduction of parasite burden.[6] |
| 2-Anilino 4-Amino Substituted Quinazolines | 4-day murine model of malaria | Oral administration | Lead compounds are orally efficacious in reducing malaria disease burden.[7] |
| 4-Aminoquinoline-pyrimidine hybrids | Plasmodium yoelii (N-67 strain) infected mice | Oral administration | 100% suppression of parasitemia on day 4.[8] |
Proposed Signaling Pathway for 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline in Cancer
Based on studies of structurally similar compounds, a potential mechanism of action for this compound in cancer could involve the inhibition of the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for cell proliferation, survival, and growth.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
General Workflow for In Vivo Validation of a Novel Quinoline Derivative
The assessment of a novel quinoline derivative like this compound typically follows a structured in vivo validation workflow.
Caption: General experimental workflow for in vivo validation.
Detailed Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo studies. Below are representative experimental protocols for assessing the anticancer and antimalarial efficacy of quinoline derivatives in animal models.[9]
Anticancer Efficacy in a Xenograft Mouse Model
-
Cell Culture and Implantation: Human cancer cell lines (e.g., HCT116 for colorectal cancer) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium and subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Compound Administration: Mice are randomized into control and treatment groups. The test compound (e.g., this compound) is administered at various doses via a specific route (e.g., oral gavage, intraperitoneal injection) for a defined period. The vehicle used for the compound is administered to the control group.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Body weight and general health of the mice are monitored as indicators of toxicity. At the end of the study, tumors are excised and weighed.
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to determine the significance of tumor growth inhibition in the treatment groups compared to the control group.
Antimalarial Efficacy in a Plasmodium berghei Mouse Model
-
Infection: Laboratory mice (e.g., BALB/c) are infected with Plasmodium berghei via intraperitoneal injection of infected red blood cells.
-
Parasitemia Monitoring: A thin blood smear is prepared from the tail blood of each mouse daily to monitor the level of parasitemia (percentage of infected red blood cells).
-
Compound Administration: Treatment is initiated when parasitemia reaches a certain level (e.g., 1-2%). The test compound and a standard antimalarial drug (e.g., chloroquine) are administered to their respective groups, typically orally, for a set number of days (e.g., 4-day suppressive test). A control group receives the vehicle.
-
Efficacy Evaluation: The percentage of parasitemia is determined daily. The mean survival time of the mice in each group is also recorded.
-
Data Analysis: The average percentage of parasitemia is calculated for each group. The percentage of suppression of parasitemia is determined relative to the control group. Statistical analysis is used to compare the efficacy of the test compound with the standard drug and the control.
Conclusion
While direct in vivo data for this compound is currently lacking, the extensive research on analogous compounds provides a strong foundation for predicting its potential efficacy and for designing future in vivo studies. The comparative data and established protocols presented in this guide can aid researchers in the rational design and evaluation of novel quinoline-based therapeutics. The structural similarities to compounds with known anticancer and antimalarial activities suggest that these are promising therapeutic areas for investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5 H-indolo [2,3- b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines [mdpi.com]
- 6. Activity of mefloquine and mefloquine derivatives against Echinococcus multilocularis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative Docking Analysis of Quinoline Derivatives: A Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of pharmacological activities, including anticancer, antiviral, antimalarial, and antibacterial effects.[1] Its versatile structure allows for extensive modifications, making it a privileged scaffold in the design of novel drugs.[1] This guide presents a comparative overview of molecular docking studies on various quinoline derivatives against key protein targets in cancer and viral diseases, providing valuable insights for researchers and drug development professionals.
Performance of Quinoline Derivatives Across Key Protein Targets
Molecular docking is a pivotal computational tool in drug discovery, offering predictions on the binding affinity and interaction patterns between small molecules and their biological targets.[1][2] This information is instrumental in guiding the rational design and synthesis of more potent and selective inhibitors. The following sections compare the docking performance of selected quinoline derivatives against two critical therapeutic targets: Epidermal Growth Factor Receptor (EGFR) in cancer and the Main Protease (Mpro) of SARS-CoV-2.
Anticancer Activity: Targeting EGFR Kinase
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and migration.[3] Its overexpression or mutation is a hallmark of many cancers, making it a prime target for anticancer therapies.[3] Numerous quinoline derivatives have been designed and evaluated as EGFR inhibitors.
Table 1: Comparative Docking and In Vitro Data of Quinoline-Based EGFR Inhibitors
| Derivative/Drug | PDB ID | Target | Docking Score (kcal/mol) | IC₅₀ (nM) | Key Interacting Residues | Reference |
| Compound 4f | - | EGFR | - | 15 ± 1 | - | [4] |
| Compound 21 | 2JIV | EGFR (T790M Mutant) | - | 138 | - | [5] |
| Compound 5a | - | EGFR | - | 71 | - | [6] |
| Erlotinib (Standard) | - | EGFR | - | 80 | - | [6] |
| Lapatinib (Standard) | - | HER-2 | - | 26 | - | [6] |
Note: Docking scores are not universally available in the provided abstracts; IC₅₀ values are presented as a measure of inhibitory potency. The specific PDB IDs used for docking can vary between studies.
The data indicates that novel quinoline derivatives can exhibit potent EGFR inhibition, with IC₅₀ values in the nanomolar range, comparable or even superior to standard drugs like erlotinib.[4][6] For instance, compound 4f shows a strong EGFR inhibition profile with an IC₅₀ value of 0.015 µM (15 nM).[4] Compound 5a was identified as a potent dual-target inhibitor of EGFR and HER-2, with IC₅₀ values of 71 nM and 31 nM, respectively.[6] Furthermore, derivatives have been specifically designed to target mutant forms of EGFR, such as compound 21, which shows significant activity against the resistant L858R/T790M mutant.[5]
Antiviral Activity: Targeting SARS-CoV-2 Main Protease (Mpro)
The SARS-CoV-2 Main Protease (Mpro or 3CLpro) is an essential enzyme for viral replication, making it an attractive target for antiviral drug development.[7][8] In silico screening and docking studies have identified several quinoline analogues as potential inhibitors of this viral enzyme.[9][10]
Table 2: Comparative Docking Data of Quinoline Derivatives Against SARS-CoV-2 Mpro
| Derivative/Drug | PDB ID | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Compound Q9 | 6LU7 | SARS-CoV-2 Mpro | Highly Significant | - | - | [9] |
| Compound 5 | 6LU7 | SARS-CoV-2 Mpro | Promising | - | His41, His164, Glu166 | [10] |
| p59_7m | - | SARS-CoV-2 Mpro | - | -24.20 | - | [7] |
| Remdesivir (Reference) | 6LU7 | SARS-CoV-2 Mpro | - | - | - | [9][10] |
| Hydroxychloroquine (Reference) | - | SARS-CoV-2 Mpro | - | - | - | [9] |
Note: Specific numerical docking scores were not always provided in the source abstracts, but the qualitative assessment was highlighted.
Docking studies reveal that quinoline derivatives can effectively bind to the active site of the SARS-CoV-2 Mpro.[9][10] Molecular dynamics simulations for complexes like protease:5 have shown stability comparable to that of reference drugs.[10] The interactions often involve hydrogen bonds and π-interactions with highly conserved amino acids such as His41 and Glu166, which are crucial for the enzyme's catalytic activity.[10] The calculated binding free energy for derivative p59_7m was a notably low -24.20 kcal/mol, suggesting strong binding potential.[7]
Experimental Protocols
The following provides a generalized methodology for molecular docking studies based on common practices cited in the analysis of quinoline derivatives.[2]
1. Protein Preparation:
-
Receptor Selection: The three-dimensional crystal structure of the target protein (e.g., EGFR, SARS-CoV-2 Mpro) is obtained from the Protein Data Bank (RCSB PDB).
-
Preparation: The protein structure is prepared using software such as AutoDock Tools or Discovery Studio.[2] This typically involves:
-
Removing all water molecules and heteroatoms (e.g., co-crystallized ligands, ions).
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Saving the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock).
-
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the quinoline derivatives are drawn using chemical drawing software like ChemDraw and converted to 3D structures.
-
Energy Minimization: The 3D structures are energetically minimized using a suitable force field (e.g., MMFF94).
-
Format Conversion: Torsion roots and branches are defined, and the structures are saved in the PDBQT format for use in docking.
3. Molecular Docking:
-
Grid Box Generation: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the entire binding pocket where the native ligand binds or as identified by literature.
-
Docking Simulation: Docking is performed using software like AutoDock Vina or AutoDock 4.[2][7] The Lamarckian Genetic Algorithm is a commonly employed method for exploring the conformational space of the ligand within the active site.
-
Pose Generation: The software typically generates multiple binding poses (e.g., 9 or 10 distinct poses) for each ligand.[2]
4. Analysis of Results:
-
Pose Selection: The most stable pose for each ligand is selected based on the lowest binding energy (docking score) and a comprehensive analysis of the binding interactions.
-
Interaction Analysis: The selected ligand-protein complex is visualized using software like PyMOL or Discovery Studio to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the quinoline derivative and the amino acid residues of the target protein.
Visualizations: Workflows and Pathways
To further elucidate the processes involved in computational drug design, the following diagrams illustrate a typical molecular docking workflow and a key signaling pathway often targeted by quinoline derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. In silico discovery of SARS-CoV-2 main protease inhibitors from the carboline and quinoline database - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational Screening of Phenylamino-Phenoxy-Quinoline Derivatives against the Main Protease of SARS-CoV-2 Using Molecular Docking and the ONIOM Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinoline analogue as a potential inhibitor of SARS-CoV-2 main protease: ADMET prediction, molecular docking and dynamics simulation analysis | European Journal of Chemistry [eurjchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline: A Comprehensive Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline, a halogenated quinoline derivative. Adherence to these protocols is crucial for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.
Hazard Assessment and Safety Precautions
Anticipated Hazard Profile:
| Hazard Class | Description |
| Acute Toxicity (Oral, Dermal) | Potentially toxic if swallowed or in contact with skin.[3][4] |
| Skin Corrosion/Irritation | May cause skin irritation.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][5] |
| Aquatic Toxicity | May be toxic to aquatic life with long-lasting effects.[3][4] |
Personal Protective Equipment (PPE):
Before handling this compound for disposal, the following PPE is mandatory:
| Equipment | Specification |
| Gloves | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Safety goggles and a face shield.[5] |
| Body Protection | Laboratory coat; an apron or coveralls may also be necessary. |
| Respiratory Protection | A NIOSH-approved respirator is required if handling powders or creating aerosols. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste under the Resource Conservation and Recovery Act (RCRA).
-
Waste Segregation: Due to the presence of a trifluoromethyl group, this compound must be classified as a halogenated organic waste .[8][9][10][11] It is critical to keep halogenated and non-halogenated waste streams separate to ensure proper treatment and to avoid unnecessary disposal costs.[9][11] Do not mix this waste with incompatible materials such as strong oxidizing agents or strong acids.[3]
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid chemical into a designated hazardous waste container that is clearly labeled.[1] Avoid generating dust.
-
Liquid Waste (Solutions): Transfer solutions into a designated liquid hazardous waste container.[1] Ensure that aqueous and organic solvent waste streams are kept separate.[1]
-
Contaminated Materials: Any materials, such as pipette tips, absorbent pads, or gloves, that are contaminated with this compound must also be disposed of as hazardous waste.
-
-
Container Management:
-
Use only approved, chemically compatible hazardous waste containers.[8]
-
The container must be securely sealed at all times, except when actively adding waste.[8]
-
Label the container with the words "Hazardous Waste" and the full chemical name: "this compound".[1] Do not use abbreviations or chemical formulas.[8]
-
A list of all chemical constituents and their approximate percentages must be included on the hazardous waste tag.[9]
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal facility.[1]
-
Maintain meticulous records of the waste generated and its disposal, in compliance with institutional and regulatory requirements.[1]
-
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
-
Spill Response:
-
Evacuate and secure the immediate area.
-
Ensure the area is well-ventilated, preferably within a chemical fume hood.[13]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7]
-
Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[13]
-
Clean the spill area thoroughly.
-
-
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[3][4]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][4]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. chemos.de [chemos.de]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. Chimactiv - Interactive numerical educational resources for the analysis of complex media [chimactiv.agroparistech.fr]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. policies.dartmouth.edu [policies.dartmouth.edu]
- 13. targetmol.com [targetmol.com]
Essential Safety and Operational Guide for Handling 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Hydroxy-8-methoxy-2-(trifluoromethyl)quinoline. The following procedures are designed to ensure laboratory safety and proper chemical management, from receipt to disposal.
Hazard Identification and Assumed Profile
Based on related compounds, this compound should be handled as a hazardous substance with the potential for the following:
-
Acute Toxicity: Potentially toxic if swallowed, inhaled, or in contact with skin.[1]
-
Skin and Eye Damage: May cause serious eye irritation or damage and skin irritation.[2][3]
-
Allergic Reactions: May cause an allergic skin reaction.[1][3]
-
Aquatic Toxicity: Potentially very toxic to aquatic life with long-lasting effects.[1][3][4]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles and a face shield.[1][2] | Protects against splashes, dust, and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene).[1][2] Consider double gloving.[5] | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat. An apron or coveralls may be necessary for larger quantities.[1] | Protects against contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of generating dust or aerosols.[1][2] | Prevents inhalation of the powdered compound. |
Operational Plan: Step-by-Step Handling Procedure
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[6]
-
Ensure the storage area is clearly labeled as containing hazardous chemicals.
2. Preparation and Weighing (in a Chemical Fume Hood):
-
Conduct all manipulations that may generate dust, such as weighing, in a certified chemical fume hood to minimize inhalation exposure.
-
Use a disposable weighing paper or boat to avoid contamination of balances.
-
Handle the solid compound with appropriate tools (e.g., spatula) to prevent direct contact.
3. Dissolving the Compound:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
If the solvent is volatile, ensure adequate ventilation.
4. Experimental Use:
-
Always wear the recommended PPE.
-
Keep containers closed when not in use.
-
Avoid eating, drinking, or smoking in the laboratory.[4]
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all contaminated solid waste, including gloves, weighing paper, and pipette tips, in a designated and clearly labeled hazardous waste container.[2]
-
Liquid Waste: Collect solutions in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.[1]
2. Container Labeling and Storage:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".[2]
-
Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]
3. Final Disposal:
-
Arrange for the collection of hazardous waste by a licensed environmental disposal company.[2] Do not dispose of this chemical down the drain or in the regular trash.[2][6]
Emergency Procedures
-
Spills:
-
For minor spills, contain the spill with an absorbent material (e.g., vermiculite, dry sand).[7]
-
Use non-sparking tools to collect the absorbed material and place it in a labeled hazardous waste container.[7]
-
For major spills, evacuate the area and contact your institution's EHS department immediately.[7]
-
-
Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][6]
-
Workflow for Safe Handling of this compound
Caption: Workflow for handling this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
